molecular formula C5H13Cl2FN2 B8190370 6-Fluoro-1,4-diazepane;dihydrochloride

6-Fluoro-1,4-diazepane;dihydrochloride

Cat. No.: B8190370
M. Wt: 191.07 g/mol
InChI Key: HDILEXUPQCYLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,4-diazepane;dihydrochloride is a useful research compound. Its molecular formula is C5H13Cl2FN2 and its molecular weight is 191.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-1,4-diazepane;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1,4-diazepane;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDILEXUPQCYLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 6-Fluoro-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability profile of 6-Fluoro-1,4-diazepane dihydrochloride, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. As a dihydrochloride salt of a fluorinated diazepane, this molecule presents unique characteristics that are critical to understand for its effective handling, formulation, and development as a potential therapeutic agent. The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough characterization of its stability a paramount step in the drug development process.[1][2][3]

Core Chemical and Physical Properties

6-Fluoro-1,4-diazepane dihydrochloride is a white to off-white solid. The presence of the fluorine atom and the dihydrochloride salt form dictates its key physicochemical properties.

PropertyValueSource
CAS Number 2809997-63-3Internal Data
Molecular Formula C₅H₁₁FN₂ · 2HClInternal Data
Molecular Weight 191.07 g/mol Internal Data
Appearance White to off-white solidInferred
Solubility Expected to be soluble in water.[4]Inferred
Storage Temperature Room Temperature, under inert atmosphere.Inferred

Stability Profile: A Multifaceted Analysis

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7] For 6-Fluoro-1,4-diazepane dihydrochloride, the stability is influenced by its structural features: a saturated diazepane ring, a secondary amine, a primary amine (both protonated in the dihydrochloride salt), and a carbon-fluorine bond.

pH-Dependent Stability (Hydrolysis)

The 1,4-diazepane ring, particularly the amide-like bonds in some diazepine derivatives, can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.[8][9][10] For 6-Fluoro-1,4-diazepane, the saturated ring is expected to be more stable than its unsaturated counterparts. However, the presence of two amine groups suggests that the compound's stability will be pH-dependent.

Anticipated Degradation Pathways under Hydrolytic Stress:

  • Acidic Conditions: While the protonated amines are generally stable, extreme acidic conditions and elevated temperatures could potentially catalyze the cleavage of the C-N bonds within the diazepane ring.

  • Basic Conditions: In alkaline environments, the deprotonated free amine form would be present. This could potentially lead to other degradation pathways, though the saturated nature of the ring suggests a higher degree of stability compared to benzodiazepines which can undergo ring cleavage.[8]

Oxidative Stability

The secondary and primary amine functionalities in the 6-Fluoro-1,4-diazepane molecule are potential sites for oxidation. Exposure to oxidizing agents could lead to the formation of N-oxides or other degradation products. The fluorine substitution is not expected to directly influence oxidative stability at the nitrogen centers.

Thermal Stability

Fluorinated organic compounds can exhibit high thermal stability.[2][11][12][13] However, as a hydrochloride salt of an amine, the compound may be susceptible to degradation at elevated temperatures. Thermogravimetric analysis (TGA) would be the definitive method to determine its decomposition temperature.[12][13]

Potential Thermal Degradation:

At elevated temperatures, dehydrochlorination could occur, followed by potential rearrangement or polymerization of the resulting free base.

Photostability

Many pharmaceutical compounds are sensitive to light.[14] Photostability testing, as per ICH Q1B guidelines, is crucial.[15][16][17][18] The energy from UV or visible light can lead to the formation of reactive species and subsequent degradation. The C-F bond is very strong and not typically susceptible to photolytic cleavage. However, the amine functionalities could be involved in photochemical reactions.

Recommendations for Handling and Storage

Given the chemical nature of 6-Fluoro-1,4-diazepane dihydrochloride, the following handling and storage procedures are recommended:

  • Hygroscopicity Management: As a hydrochloride salt, the compound is likely to be hygroscopic.[19][20] It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent water absorption, which could affect its physical and chemical stability.

  • Inert Atmosphere: To mitigate the risk of oxidation, especially for long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: The compound should be protected from light to prevent potential photodegradation. Amber vials or storage in a dark place is recommended.

  • Temperature Control: Storage at room temperature is generally acceptable for the solid form. However, for solutions, refrigeration may be necessary to slow down potential degradation.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of 6-Fluoro-1,4-diazepane dihydrochloride, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged with a sufficient amount of degradation products.[6]

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[21]

Step-by-Step HPLC Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point for a polar compound like this.

  • Mobile Phase Optimization:

    • Start with a gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).

    • The dihydrochloride salt form suggests that the compound will be ionized at acidic to neutral pH, which is favorable for reversed-phase chromatography.

  • Detection Wavelength: Determine the UV absorbance maximum of 6-Fluoro-1,4-diazepane dihydrochloride to ensure optimal sensitivity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from all its degradation products.

Forced Degradation (Stress Testing) Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API 6-Fluoro-1,4-diazepane dihydrochloride Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid & solution) API->Thermal Expose to Photo Photostability (ICH Q1B light exposure) API->Photo Expose to Control Control Sample (No Stress) API->Control Expose to HPLC HPLC-UV Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Control->HPLC Analyze LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Peaks Method Stability-Indicating Method Confirmation HPLC->Method NMR 1H, 13C, 19F NMR for Structure Elucidation LCMS->NMR Confirm Structure Pathway Degradation Pathway Elucidation LCMS->Pathway NMR->Pathway

Caption: Forced degradation study workflow for 6-Fluoro-1,4-diazepane dihydrochloride.

Detailed Protocol for Forced Degradation Studies:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Fluoro-1,4-diazepane dihydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or gently heat (e.g., 40°C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. At specified time points, dissolve a portion of the solid for HPLC analysis.

    • Solution State: Heat the stock solution at 80°C. At specified time points, withdraw a sample, cool it to room temperature, and analyze by HPLC.

  • Photostability Testing:

    • Expose the solid compound and the solution to a light source that meets the requirements of ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[16][18]

    • Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the samples by HPLC after the exposure period.

Characterization of Degradation Products

Any significant degradation products observed in the HPLC analysis should be characterized.

  • LC-MS: Liquid chromatography-mass spectrometry is invaluable for determining the molecular weights of the degradation products, providing initial clues to their structures.

  • NMR Spectroscopy: For definitive structural elucidation, isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary. ¹H, ¹³C, and especially ¹⁹F NMR will be highly informative for this fluorinated compound.[22][23][24][25]

Potential Degradation Pathways

Based on the structure of 6-Fluoro-1,4-diazepane, the following diagram illustrates a hypothetical degradation pathway.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_oxidation Oxidation Parent 6-Fluoro-1,4-diazepane dihydrochloride C₅H₁₁FN₂ · 2HCl RingOpened Ring-Opened Product e.g., N-(2-aminoethyl)-2-fluoro-1,2-ethanediamine Parent->RingOpened Acid/Base Ring Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide H₂O₂

Caption: Hypothetical degradation pathways for 6-Fluoro-1,4-diazepane.

Conclusion

A thorough understanding of the chemical properties and stability of 6-Fluoro-1,4-diazepane dihydrochloride is fundamental for its successful development as a pharmaceutical candidate. This guide has outlined the key physicochemical characteristics, potential degradation pathways, and detailed experimental protocols for a comprehensive stability assessment. By following a systematic approach to forced degradation studies and employing robust, stability-indicating analytical methods, researchers can gain critical insights into the molecule's behavior under various stress conditions. This knowledge is not only a regulatory requirement but also invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the final drug product.

References

  • Blessy, M., Ruchi D. Patel, Prajesh N. Prajapati, and Y. K. Agrawal. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis 4, no. 3 (2014): 159-165. [Link]

  • BioBoston Consulting. "Guide to Photostability Testing: ICH Guidelines." (2024). [Link]

  • ICH Harmonised Tripartite Guideline. "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B." (1996). [Link]

  • Nuvolak. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." (2026). [Link]

  • ResearchGate. "ICH guideline for photostability testing: Aspects and directions for use." (2025). [Link]

  • ACG. "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing." (2022). [Link]

  • IKEV. "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products." [Link]

  • Sharp. "Forced degradation studies: A critical lens into pharmaceutical stability." (2025). [Link]

  • Q-Lab. "Understanding ICH Photostability Testing." [Link]

  • Eawag-BBD. "Diazepam Degradation Pathway." (2011). [Link]

  • Royal Society of Chemistry. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." [Link]

  • PubMed Central. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." [Link]

  • Biomedical Journal of Scientific & Technical Research. "Forced Degradation – A Review." (2022). [Link]

  • PubMed. "Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III)." [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Expanding Role of Fluorinated Heterocycles in Chemical Synthesis." (2026). [Link]

  • ResearchGate. "Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam." (2025). [Link]

  • Taylor & Francis Online. "Key developments in fluorinated heterocycles." (2025). [Link]

  • MDPI. "Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics." (2025). [Link]

  • ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." (2025). [Link]

  • ACS Publications. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." (2010). [Link]

  • ResearchGate. "Proposed photodegradation pathway of DIZ." [Link]

  • ResearchGate. "NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain." [Link]

  • Reddit. "Why is hydrogen chloride in everything? : r/chemistry." (2021). [Link]

  • Canadian Science Publishing. "Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as." (2024). [Link]

  • ResearchGate. "Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries." [Link]

  • PubMed Central. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." (2020). [Link]

  • ResearchGate. "Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors." [Link]

  • ResearchGate. "13 C nuclear magnetic resonance (NMR) spectrum (100 MHz, CD 3 OD) of the target compound." [Link]

  • The Hendrix Group, Inc. "Ammonium Chloride." [Link]

  • Canadian Science Publishing. "Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors." (2024). [Link]

  • MDPI. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry." (2025). [Link]

  • National Science Foundation. "Fluorine MAS NMR API revised." [Link]

  • Separation Science. "Analytical Techniques In Stability Testing." (2025). [Link]

  • PubMed. "The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS)." (2022). [Link]

  • ResearchGate. "Properties of Amines and their Hydrochloride Salt." [Link]

  • University of Glasgow Theses Service. "Amine hydrochloride salts : a problem in polyurethane synthesis." (2007). [Link]

  • ResearchGate. "Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds." [Link]

  • Chromatography Online. "Analytical Methods to Determine the Stability of Biopharmaceutical Products." (2023). [Link]

  • Cheméo. "Chemical Properties of 6H-1,4-diazepine, hexahydro-6-methyl- (CAS 89582-17-2)." [Link]

  • KOPS - University of Konstanz. "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes." [Link]

Sources

The Strategic Integration of the 6-Fluoro-1,4-Diazepane Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale: Escaping Flatland with Fluorinated sp³ Scaffolds

In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy to improve target selectivity and clinical success rates. The 1,4-diazepane (homopiperazine) ring is a highly versatile 7-membered aliphatic heterocycle that serves as an excellent 3D spacer and solubilizing group. However, its utility is often bottlenecked by two inherent physicochemical liabilities: high basicity and excessive conformational flexibility.

The strategic introduction of a fluorine atom at the C6 position to create 6-fluoro-1,4-diazepane elegantly resolves these issues. As a privileged building block, this fluorinated scaffold allows medicinal chemists to fine-tune pharmacokinetics, enhance membrane permeability, and pre-organize molecules for optimal receptor binding [[1]]().

Physicochemical Causality: The Impact of C6-Fluorination

The addition of a single fluorine atom to the 1,4-diazepane core triggers profound stereoelectronic and inductive effects that fundamentally alter the molecule's behavior in biological systems.

Inductive pKa Attenuation

Unsubstituted 1,4-diazepane is highly basic, with a predicted pKa of approximately 11.02 [[2]](). At physiological pH (7.4), it exists almost entirely in a protonated, cationic state, which severely restricts passive diffusion across lipophilic barriers such as the blood-brain barrier (BBB).

Fluorine is the most electronegative element. When positioned at C6, it exerts a strong


-electron-withdrawing inductive effect on the adjacent nitrogen atoms at positions 1 and 4. This pulls electron density away from the nitrogen lone pairs, reducing their ability to accept a proton. Consequently, the pKa of the conjugate acid drops by roughly 1.5 to 2.0 units per fluorine atom. By lowering the pKa closer to physiological pH, the Henderson-Hasselbalch equilibrium is shifted, significantly increasing the fraction of the neutral, unprotonated species available to permeate lipid bilayers.
Stereoelectronic Conformational Pre-organization

The 7-membered diazepane ring is highly flexible, undergoing rapid pseudorotation among various twist-chair and boat conformations. This flexibility can lead to a high entropic penalty (


) when the molecule must adopt a specific conformation to bind a target protein.

Fluorination introduces a strong stereoelectronic preference known as the gauche effect. The highly polarized C-F bond prefers to orient itself gauche to the C-N bonds or the nitrogen lone pairs. This stereoelectronic dictation restricts the ring's flexibility, "locking" the 7-membered ring into a preferred chair-like conformation where the fluorine atom typically occupies an equatorial position to minimize steric strain 3. This pre-organization reduces the entropic penalty upon target engagement, thereby enhancing the overall free energy of binding (


).

Comparative Scaffold Analysis

To guide scaffold selection, the quantitative impacts of sequential fluorination on the 1,4-diazepane core are summarized below.

Physicochemical Property1,4-Diazepane (Homopiperazine)6-Fluoro-1,4-diazepane6,6-Difluoro-1,4-diazepane
Structural Modification Unsubstituted 7-membered ringMonofluorinated at C6Gem-difluorinated at C6
Approximate pKa ~11.02 2~9.0 - 9.5~7.5 - 8.0
Conformational State Highly flexible (pseudorotation)Restricted (chair-like preference) 3Highly restricted (equatorial F)
Lipophilicity (LogD shift) Baseline (Hydrophilic)Moderate increase (+0.2 to +0.5)Significant increase (+0.5 to +1.0)
Primary Medicinal Utility Peripheral solubilizing spacerBBB-penetrant, rigidified linkerHighly lipophilic, low-basicity core

Strategic Applications in Drug Discovery

The unique profile of 6-fluoro-1,4-diazepane has led to its successful incorporation into several advanced therapeutic programs:

  • Kinase Inhibitors: The scaffold is heavily utilized in the design of Janus kinase (JAK1/JAK2/JAK3) inhibitors. The fluorinated ring acts as a rigidified, metabolically stable hinge-binding appendage that improves the pharmacokinetic half-life while maintaining high target affinity 4.

  • CNS-Penetrant Therapeutics: In the development of muscarinic M1 and M4 receptor agonists for neurological disorders, the 6-fluoro-1,4-diazepane moiety is employed to ensure sufficient blood-brain barrier penetration by suppressing the ionization of the basic amines at physiological pH [[5]]().

Validated Synthetic Methodology: C6-Fluorination Protocol

The synthesis of 6-fluoro-1,4-diazepane requires precision, particularly during the nucleophilic fluorination step. The following protocol describes the deoxyfluorination of a protected 1,4-diazepan-6-ol precursor using Diethylaminosulfur trifluoride (DAST), a standard and highly reliable methodology 6.

Step-by-Step Protocol
  • Precursor Preparation: Dissolve 200 mg (0.47 mmol) of 1,4-ditosyl-1,4-diazepan-6-ol in 5 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert argon atmosphere.

  • Fluorination Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 190 mg (1.18 mmol, ~2.5 equiv) of DAST dropwise via a syringe.

  • Reaction Propagation: Remove the ice bath and allow the resulting mixture to stir at room temperature (r.t.) overnight.

  • Quenching & Workup: Cool the flask back to 0°C and carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate (

    
    ) until gas evolution ceases. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification & Deprotection: Purify the intermediate via silica gel flash chromatography. Subsequent removal of the tosyl protecting groups (e.g., using HBr/AcOH or reductive cleavage) yields the free 6-fluoro-1,4-diazepane amine.

Mechanistic Causality & Self-Validating Systems
  • Anhydrous Conditions: DAST reacts violently with ambient moisture to generate highly corrosive hydrofluoric acid (HF). Anhydrous DCM and argon are non-negotiable to prevent reagent degradation and ensure safety.

  • Reaction Mechanism: DAST converts the secondary alcohol into a good leaving group, followed by an

    
     displacement by the fluoride ion. This results in an inversion of stereochemistry at the C6 position (critical if starting from a chiral precursor).
    
  • Self-Validating Checkpoints: The reaction is self-validating through

    
    -NMR spectroscopy . Tracking the reaction via 
    
    
    
    -NMR allows the chemist to observe the appearance of a distinct doublet of multiplets (typically around -170 to -180 ppm) corresponding to the secondary fluoride, confirming successful incorporation without interference from the organic matrix.

Pharmacological Optimization Workflow

The following diagram illustrates the logical causality of integrating the 6-fluoro-1,4-diazepane scaffold into a drug discovery pipeline.

G A 1,4-Diazepane Scaffold (High pKa, Flexible) B C6-Fluorination (DAST / Deoxyfluorination) A->B C 6-Fluoro-1,4-diazepane (Optimized Intermediate) B->C D1 Inductive Effect: pKa Attenuation C->D1 D2 Stereoelectronic Effect: Conformational Lock C->D2 D3 Physicochemical Shift: Lipophilicity Tuning C->D3 E1 Enhanced BBB Permeability D1->E1 E2 Reduced Entropic Penalty (Increased Target Affinity) D2->E2 E3 Improved Metabolic Stability D3->E3

Logical workflow of 6-fluoro-1,4-diazepane integration in drug optimization.

References

  • 6-Fluoro-1,4-diazepane | High-Quality Research Chemical , Benchchem. 1

  • EP2506716B1 - Novel tricyclic compounds (JAK Inhibitors) , Google Patents. 4

  • EP2721019B1 - Therapeutically Active Compositions and Their Methods of Use (DAST Synthesis) , European Patent Office / Googleapis. 6

  • US11834407B2 - Substituted cyclohexanes as muscarinic M1 receptor and/or M4 receptor agonists , Google Patents. 5

  • Homopiperazine - Physico-chemical Properties , ChemBK. 2

  • Buy 6,6-Difluoro-1,4-diazepane HBr salt | Conformational Analysis , Smolecule. 3

Sources

A Technical Guide to the Conformational Analysis of 6-Substituted-1,4-Diazepane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-diazepane moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of biologically active compounds.[1][2] Its seven-membered ring endows it with significant conformational flexibility, a double-edged sword that offers broad chemical space exploration but complicates rational drug design. Understanding the three-dimensional arrangement of this ring system, particularly when substituted, is paramount as conformation directly governs molecular recognition and biological activity.[3][4] This guide provides an in-depth technical exploration of the conformational landscape of 1,4-diazepane rings bearing a substituent at the 6-position. We will dissect the primary analytical methodologies—NMR spectroscopy, X-ray crystallography, and computational modeling—offering not just protocols, but the causal reasoning behind their application to provide a holistic and validated understanding of this critical molecular scaffold.

The Intrinsic Flexibility of the 1,4-Diazepane Core

Seven-membered rings, unlike their more rigid six-membered cyclohexane counterparts, possess a greater number of low-energy conformations and smaller energy barriers for interconversion.[5][6] This conformational complexity is a defining feature.[6] The parent 1,4-diazepane ring can theoretically exist in several conformations, with the most energetically accessible being the Chair (C) , Boat (B) , and a family of intermediate Twist-Boat (TB) forms.[5][7]

The presence of two nitrogen atoms at positions 1 and 4 introduces unique geometric and electronic features compared to cycloheptane. The C-N bond lengths and C-N-C bond angles differ from their C-C and C-C-C equivalents, subtly altering the potential energy surface. Furthermore, the nitrogen atoms can act as hydrogen bond donors or acceptors and are sites for N-substitution, which further influences conformational preference. The interconversion between these forms often occurs rapidly at room temperature through a low-energy process known as pseudorotation.[6]

The Directing Influence of a C6-Substituent

The introduction of a substituent at the C6 position fundamentally alters the conformational equilibrium. The substituent breaks the molecule's symmetry and introduces steric and electronic effects that favor certain conformations over others. The primary energetic penalty to be avoided is the transannular interaction, a repulsive force between atoms across the ring.[8]

In a manner analogous to substituted cyclohexanes, a C6-substituent will preferentially occupy a position that minimizes steric clash with the rest of the ring.[9] In a Chair conformation, this would be a pseudo-equatorial position. In a Twist-Boat conformation, the substituent's impact is more complex, but the same principle of minimizing non-bonded interactions applies. The size, shape, and electronic nature of the substituent (e.g., a bulky alkyl group vs. a polar hydroxyl group) will dictate the precise energy difference between the conformers and the rate of their interconversion.

Below is a logical diagram illustrating the dynamic equilibrium between the principal conformers of a 6-substituted-1,4-diazepane.

G cluster_info Conformational Equilibrium Chair_eq Chair (Equatorial Sub.) Chair_ax Chair (Axial Sub.) Chair_eq->Chair_ax Ring Inversion TwistBoat Twist-Boat Family Chair_eq->TwistBoat Interconversion Chair_ax->TwistBoat Interconversion info Equatorial chair is often the lowest energy state to minimize 1,3-diaxial-like interactions. Twist-Boat conformers act as intermediates.

Caption: Conformational equilibrium in 6-substituted-1,4-diazepanes.

Core Analytical Methodologies: A Trifecta for Conformational Validation

A robust conformational analysis relies on the synergistic use of solution-state, solid-state, and in-silico techniques. No single method provides a complete picture; their integration is key to a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR is the most powerful tool for studying the conformation and dynamics of molecules in solution, which most closely mimics the physiological environment.[10]

Causality: The analysis hinges on the fact that NMR parameters, specifically vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), are exquisitely sensitive to molecular geometry. The Karplus relationship, while not strictly quantitative for flexible systems, establishes a clear correlation between the ³JHH value and the dihedral angle between two vicinal protons. NOEs provide through-space distance information between protons, which is critical for differentiating conformers.

  • Sample Preparation: Dissolve 5-10 mg of the 6-substituted-1,4-diazepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can influence conformational equilibrium and should be noted.

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. This provides initial information on chemical shifts and coupling patterns.

  • 2D COSY (Correlation Spectroscopy) Acquisition: Run a gradient-selected COSY experiment to establish proton-proton connectivity, which is essential for unambiguous signal assignment.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D NOESY (for molecules with slower tumbling) or ROESY (for intermediate-sized molecules) spectrum. This is the key experiment for determining spatial proximity. Cross-peaks indicate that two protons are close in space (< 5 Å), providing crucial data to define the overall molecular shape.

  • Data Analysis:

    • Assign all proton signals using the COSY spectrum.

    • Measure the vicinal coupling constants (³JHH) from the 1D ¹H spectrum for protons on the diazepane ring.

    • Analyze the NOESY/ROESY spectrum to identify key through-space correlations. For example, a strong NOE between a pseudo-axial proton and another proton three bonds away (a 1,3-diaxial-like interaction) is a hallmark of a specific chair or boat conformation.

  • (Optional) Variable-Temperature (VT) NMR: If signals are broad or suggest dynamic exchange, acquire a series of ¹H NMR spectra at different temperatures (e.g., from -60 °C to +100 °C).[11][12] Coalescence of signals or the "freezing out" of distinct conformers at low temperatures provides thermodynamic and kinetic data about the interconversion process.

G cluster_NMR NMR Workflow Sample 1. Sample Preparation Acquire1D 2. Acquire 1D ¹H NMR Sample->Acquire1D AcquireCOSY 3. Acquire 2D COSY Acquire1D->AcquireCOSY AcquireNOESY 4. Acquire 2D NOESY/ROESY AcquireCOSY->AcquireNOESY Analysis 5. Data Analysis (J-couplings, NOEs) AcquireNOESY->Analysis VT_NMR 6. Variable-Temperature NMR (Optional, for dynamics) Analysis->VT_NMR Model Solution-State Conformational Model Analysis->Model VT_NMR->Model

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[3] It serves as the ultimate benchmark for validating computationally derived structures.

Causality: By diffracting X-rays off a single crystal, one can determine the precise coordinates of every atom in the molecule (excluding hydrogens, which are typically placed at calculated positions). This yields exact bond lengths, bond angles, and, most critically for this work, torsion (dihedral) angles that define the ring's conformation.

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion and radiation damage. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to get an initial electron density map and atomic model.

    • Refine the model by adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed structure factors.

  • Structural Analysis: Analyze the final refined structure to extract precise geometric parameters: bond lengths, angles, and torsion angles. These torsion angles definitively describe the conformation of the 1,4-diazepane ring in the crystal lattice.[13][14]

G cluster_Xray X-ray Crystallography Workflow Crystal 1. Single Crystal Growth Data 2. X-ray Diffraction Data Collection Crystal->Data Solve 3. Structure Solution Data->Solve Refine 4. Structural Refinement Solve->Refine Analysis 5. Geometric Analysis (Torsion Angles) Refine->Analysis Model Definitive Solid-State Conformation Analysis->Model

Caption: Workflow for X-ray crystallography analysis.

Computational Chemistry: The In-Silico Energetic Landscape

Computational methods bridge the gap between the static solid-state picture and the dynamic solution-state average, providing crucial energetic information.[15][16]

Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately predict the geometries and relative electronic energies of different conformers.[16] This allows for the ranking of conformers by stability and the calculation of the energy barriers between them, explaining the dynamic behavior observed in VT-NMR. Advanced techniques like metadynamics can be used to thoroughly explore the complex potential energy surface of flexible seven-membered rings.[7][17]

  • Initial Conformer Search: Generate a diverse set of possible starting conformations for the 6-substituted-1,4-diazepane. This is often done using a lower-level, faster method like molecular mechanics (MM).

  • Geometry Optimization: Submit each of the low-energy conformers from the initial search to a full geometry optimization using a higher level of theory, typically DFT (e.g., B3LYP functional with a 6-31G* or larger basis set). This process finds the nearest local energy minimum for each starting structure.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Analysis: Compare the final Gibbs free energies of all unique, stable conformers. The conformer with the lowest free energy is predicted to be the most abundant. The energy differences can be used to calculate the expected Boltzmann population of each conformer at a given temperature.

  • Transition State Search (Optional): To understand the interconversion pathways, perform transition state (TS) searches between stable conformers. This allows for the calculation of the activation energy barrier for ring inversion and other conformational changes.

G cluster_Comp Computational Workflow Search 1. Conformer Search (MM) Optimize 2. Geometry Optimization (DFT) Search->Optimize Frequency 3. Frequency Calculation Optimize->Frequency Energy 4. Relative Energy Analysis (Boltzmann Population) Frequency->Energy TS_Search 5. Transition State Search (Optional, for barriers) Energy->TS_Search Model Predicted Conformers & Potential Energy Surface Energy->Model TS_Search->Model

Caption: Workflow for computational conformational analysis.

Data Synthesis: Building a Cohesive Model

The power of this multi-pronged approach lies in the integration of all data. The X-ray structure provides a validated starting point for DFT calculations. The calculated relative energies from DFT can then be used to interpret the averaged NMR data. For instance, if DFT predicts two low-energy conformers (e.g., a 70:30 mixture), the observed NMR coupling constants should be a weighted average of the values expected for the pure conformers.

Table 1: Representative Data for a Hypothetical 6-Methyl-1,4-diazepane

ParameterChair (Equatorial Me)Chair (Axial Me)Twist-Boat
Relative Gibbs Free Energy (kcal/mol) 0.00+2.5+1.8
Predicted Population (298 K) ~98%<1%~2%
Key Torsion Angle (C5-C6-C7-N1) ~ -60°~ -55°~ +80°
Characteristic ³J(H5a-H6a) ~ 10-12 Hz (anti)~ 2-4 Hz (gauche)Varies
Key NOE Contact H6-axial to H5-axial/H7-axialMe-axial to H5-axial/H7-axialComplex

Note: Values are illustrative examples based on established principles of conformational analysis.

Conclusion

The conformational analysis of 6-substituted-1,4-diazepane rings is a non-trivial but essential task for the rational design of novel therapeutics. Its inherent flexibility demands a rigorous, multi-faceted approach. By strategically combining high-resolution NMR spectroscopy for a solution-state view, single-crystal X-ray crystallography for a solid-state anchor, and computational chemistry for a detailed energetic map, researchers can build a self-validating and comprehensive model of the conformational landscape. This detailed understanding is indispensable for elucidating structure-activity relationships and ultimately for developing more potent and selective drug candidates.

References

  • Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163(12), 124114. [Link]

  • Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics. [Link]

  • Jahn, M. K., et al. (2014). Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of Caprolactone. Angewandte Chemie International Edition, 53(42), 11332-11335. [Link]

  • Pawar, D. M., et al. (N/A). CONFORMATIONAL ANALYSIS OF SEVEN-MEMBERED RING LACTONES. Conference Proceeding. [Link]

  • Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2013). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2010). 1,4-Diazepines. ResearchGate. [Link]

  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 3094-3098. [Link]

  • Fanter, L., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. ResearchGate. [Link]

  • Kaczor, A. A., et al. (2011). A hybrid method for estimation of molecular dynamics of diazepam-density functional theory combined with NMR and FT-IR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 979-990. [Link]

  • Casier, O., et al. (2017). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. ResearchGate. [Link]

  • Sharma, S., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Souers, A. J., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(4), 741-745. [Link]

  • Lomen, M., et al. (2012). HPLC Separation of Diazepam Conformers Coupled with Off-Line NMR Experiment. ResearchGate. [Link]

  • Zhang, L., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E, 68(Pt 6), o1855. [Link]

  • Jones, P. G., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1223. [Link]

  • Zhang, L., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E, 68(Pt 6), o1855. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12), x231013. [Link]

  • Heravi, M. M., et al. (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 21(3), 335. [Link]

  • Sharma, S., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

  • Smith, W. J., et al. (2018). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. The Journal of Organic Chemistry, 83(17), 10134-10145. [Link]

  • Soderberg, T. (N/A). Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]

  • Macmillan Group (2003). Conformational Analysis of Medium Rings. Macmillan Group Meeting. [Link]

Sources

An In-depth Technical Guide to Enhancing Metabolic Stability in Diazepane Derivatives Through Strategic Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of transforming a promising chemical entity into a viable therapeutic agent, metabolic stability stands as a critical gatekeeper. It dictates the compound's residence time in the body, influencing its bioavailability, dosing regimen, and overall therapeutic window.[1][2] A compound that is rapidly metabolized is often cleared from circulation before it can exert its desired pharmacological effect, necessitating higher or more frequent doses, which in turn can amplify the risk of off-target toxicity. The diazepane scaffold, a privileged structure in central nervous system (CNS) drug discovery, is no exception to this metabolic scrutiny.[3] While offering a versatile framework for targeting various receptors, diazepane derivatives are often susceptible to extensive metabolic transformation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[4][5] This guide provides a deep dive into a powerful and widely adopted strategy to overcome this challenge: the strategic incorporation of fluorine to enhance metabolic stability, thereby optimizing the pharmacokinetic profile of diazepane-based drug candidates.

Part 1: The Mechanistic Underpinning of Fluorine's Metabolic Shielding Effect

The strategic replacement of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's physicochemical and pharmacokinetic properties.[6][7][8] Its utility in bolstering metabolic stability stems from several key principles.

Blocking Metabolic "Soft Spots" through C-F Bond Strength

The primary mechanism by which fluorine enhances metabolic stability is by "shielding" metabolically labile positions on a molecule.[6][9] Phase I metabolism, largely driven by CYP enzymes, often involves the oxidation of C-H bonds to form hydroxylated metabolites.[10] These sites, commonly referred to as "metabolic soft spots," are frequently found on aromatic rings or at benzylic positions. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~416 kJ/mol).[11] This high bond strength makes the C-F bond exceptionally resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[5][6] By strategically placing a fluorine atom at a known or predicted site of metabolism on the diazepane scaffold, chemists can effectively block this metabolic pathway, forcing the body to rely on slower, alternative clearance mechanisms.[5][12]

Electronic Effects on Enzyme Recognition and Activity

Beyond simple bond strength, fluorine's extreme electronegativity exerts profound electronic effects that can modulate how a drug molecule interacts with metabolic enzymes.[6][13]

  • Altering pKa: Introducing fluorine near a basic nitrogen atom, a common feature in diazepane derivatives, can significantly lower its pKa (reduce basicity).[13] This change can alter the molecule's ionization state at physiological pH, which in turn can affect its affinity for the active site of a CYP enzyme, potentially reducing the rate of metabolism.[13]

  • Modulating Redox Potential: Fluorination can increase the oxidation potential of a molecule, making it a poorer substrate for the oxidative catalytic cycle of CYP enzymes. This electronic "deactivation" of the substrate slows the rate of metabolic conversion.

The following diagram illustrates the core principle of using fluorine to block common metabolic pathways in a hypothetical diazepane derivative.

cluster_0 Non-Fluorinated Diazepane Metabolism cluster_1 Fluorinated Diazepane Metabolism Parent_NF Diazepane Derivative (Metabolic 'Soft Spots' in Red) Metabolism_NF CYP450 Oxidation (e.g., CYP3A4, CYP2D6) Parent_NF->Metabolism_NF Metabolite1_NF Hydroxylated Metabolite (Rapid Clearance) Metabolism_NF->Metabolite1_NF Aromatic Hydroxylation Metabolite2_NF N-Dealkylated Metabolite (Rapid Clearance) Metabolism_NF->Metabolite2_NF N-Dealkylation Parent_F Fluorinated Diazepane (Metabolic Sites Blocked by F) Metabolism_F CYP450 Oxidation (Blocked Pathway) Parent_F->Metabolism_F Stable_F Parent Compound (Increased Half-Life) Metabolism_F->Stable_F Reduced Metabolism

Caption: Metabolic fate of a diazepane derivative with and without fluorination.

Part 2: Experimental Validation of Metabolic Stability

Theoretical advantages must be rigorously confirmed through empirical data. In vitro metabolic stability assays are indispensable tools in early drug discovery for this purpose.[1][2][14] The most common and foundational of these is the liver microsomal stability assay.

The Liver Microsomal Stability Assay: A Self-Validating System

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.[4][15] The key to this system is that microsomes are a concentrated source of Phase I metabolic enzymes, particularly the CYP family, providing a robust and reproducible environment to predict in vivo hepatic clearance.[16][17]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes contain the highest concentration of CYP enzymes responsible for the majority of Phase I oxidative reactions.[4][17]

  • Why NADPH? The catalytic cycle of CYP450 enzymes is dependent on the reducing equivalents provided by the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate). Its inclusion is mandatory to initiate and sustain the metabolic reactions.[2][15]

  • Why 37°C? This is the physiological temperature of the human body, ensuring that enzyme kinetics are representative of in vivo conditions.[2][18]

  • Why Quench with Cold Acetonitrile? The reaction must be stopped precisely at each time point. Cold acetonitrile accomplishes this by precipitating the microsomal proteins (denaturing the enzymes) and halting all metabolic activity.[17][18]

  • Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying small molecules in complex biological matrices.[19][20] It offers unparalleled sensitivity and specificity, allowing for the accurate measurement of the parent drug's concentration even after significant metabolism has occurred.[21][22]

Detailed Step-by-Step Protocol: Microsomal Stability Assay

This protocol is designed to compare the metabolic stability of a non-fluorinated diazepane derivative with its fluorinated analog.

Materials:

  • Test Compounds: Non-fluorinated and fluorinated diazepane derivatives (10 mM stock in DMSO).

  • Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls (10 mM stock in DMSO).

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH Regenerating System (contains NADPH, glucose-6-phosphate, and G6P-dehydrogenase).

  • Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide).

  • 96-well incubation plates and collection plates.

  • Multichannel pipette, incubator, centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.[23]

    • Prepare a 1 mg/mL working solution of HLM in phosphate buffer. Keep on ice.

    • Prepare a working solution of the NADPH system according to the manufacturer's instructions.

    • Prepare intermediate dilutions of test and control compounds in buffer to achieve a final incubation concentration of 1 µM.

  • Incubation Setup:

    • Add the appropriate volume of the HLM working solution to the wells of the incubation plate.

    • Add the diluted test and control compounds to their respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the system to reach thermal equilibrium.[23]

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "time zero" and "no-cofactor" controls. Mix thoroughly. This moment marks the start of the incubation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture from the appropriate wells to a collection plate containing ice-cold acetonitrile with the internal standard.[16] The "time zero" sample is taken immediately after adding the NADPH solution.

    • The "no-cofactor" control (HLM + compound, but no NADPH) is sampled at the final time point to check for non-CYP mediated degradation.

  • Sample Processing:

    • After the final time point, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated proteins.[17]

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[19][20]

Data Analysis and Interpretation

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the time zero sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .

  • Calculate Intrinsic Clearance (CLint): This value represents the volume of liver blood cleared of the drug per unit time by metabolism. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .[1][16]

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[2]

Illustrative Data Presentation

The following table presents hypothetical but representative data comparing a parent diazepane with its fluorinated analog, illustrating the expected outcome of strategic fluorination.

CompoundPosition of Fluorinationt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
Parent Diazepane N/A1257.8High
Fluoro-Diazepane para-phenyl> 60< 11.6Low to Moderate

This data clearly demonstrates the profound impact of fluorination. By blocking a key site of aromatic hydroxylation, the half-life is extended more than five-fold, and the intrinsic clearance is dramatically reduced.

Part 3: Advanced Assays and Workflow Integration

While the microsomal stability assay is a crucial first step, a comprehensive evaluation involves further studies.

CYP450 Inhibition Assays

It is critical to determine if the new fluorinated derivative inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[1][24] Inhibition can lead to dangerous drug-drug interactions (DDIs). Fluorogenic or LC-MS-based assays are used to determine the IC50 value for each key enzyme.[24][25][26] A high IC50 value is desirable, indicating a low potential for CYP inhibition.

Integrated Drug Discovery Workflow

The process of optimizing metabolic stability is iterative. The diagram below outlines a typical workflow in a drug discovery program.

Start Identify Lead Diazepane (Poor Metabolic Stability) MetID Metabolite Identification (LC-MS/MS) Start->MetID Design Design Analogs: Strategic Fluorination at 'Soft Spots' MetID->Design Synthesis Chemical Synthesis of Fluorinated Derivatives Design->Synthesis Screening In Vitro Stability Screening (Microsomal Assay) Synthesis->Screening Data_Analysis Analyze Data (t½, CLint) Screening->Data_Analysis Data_Analysis->Design Stability Not Improved? Iterate Design CYP_Inhibition CYP Inhibition Assay (Assess DDI Risk) Data_Analysis->CYP_Inhibition Stability Improved? CYP_Inhibition->Design High Inhibition? Iterate Design In_Vivo_PK In Vivo Pharmacokinetic Studies (Rodent Model) CYP_Inhibition->In_Vivo_PK Low Inhibition? Candidate Optimized Drug Candidate In_Vivo_PK->Candidate

Caption: Iterative workflow for optimizing metabolic stability via fluorination.

Conclusion and Future Perspectives

Strategic fluorination is an exceptionally effective and field-proven strategy for enhancing the metabolic stability of diazepane derivatives. By leveraging the unique strength of the carbon-fluorine bond and the electronic influence of fluorine, drug discovery teams can systematically block metabolic liabilities, extend a compound's half-life, and improve its overall pharmacokinetic profile.[6][8] The robust, self-validating in vitro assays described herein provide the essential data needed to guide this optimization process, enabling the rational design of safer and more efficacious medicines. As synthetic methodologies for precise fluorination continue to advance, the application of this powerful element will undoubtedly continue to shape the future of drug discovery.[27][28]

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL
  • Title: Modern Drug Metabolites Demand More from LC-MS/MS - Separation Science Source: Separation Science URL
  • Title: Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec Source: WuXi AppTec URL
  • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed Source: PubMed URL
  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom.
  • Title: The Role of Fluorine in the Discovery and Optimization of CNS Agents - ResearchGate Source: ResearchGate URL
  • Title: CYP450 inhibition assay (fluorogenic) - bienta.
  • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis Source: Taylor & Francis Online URL
  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed Source: PubMed URL
  • Title: Drug Metabolism Assays - BioIVT Source: BioIVT URL
  • Title: METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews Source: Annual Reviews URL
  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC Source: National Center for Biotechnology Information URL
  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL
  • Title: Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC Source: National Center for Biotechnology Information URL
  • Title: Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC Source: National Center for Biotechnology Information URL
  • Title: How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse Source: Patsnap Synapse URL
  • Title: Metabolism and Toxicity of Fluorine Compounds - PMC Source: National Center for Biotechnology Information URL
  • Title: Application of Bioisosteres in Drug Design Source: Columbia University URL
  • Title: A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][14][27]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF Source: HETEROCYCLES URL:

  • Title: Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group - ePrints Soton - University of Southampton Source: University of Southampton URL
  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent Source: Agilent URL
  • Title: LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: (PDF)
  • Title: A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)
  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.
  • Title: The Importance of Fluorine in the Life Science Industry - CHIMIA Source: CHIMIA URL
  • Title: Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC Source: National Center for Biotechnology Information URL
  • Title: 19F-MRS Studies of Fluorinated Drugs in Humans - PubMed Source: PubMed URL
  • Title: Microsomal Stability Assay - Creative Bioarray Source: Creative Bioarray URL
  • Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)
  • Title: Protocol for the Human Liver Microsome Stability Assay - ResearchGate Source: ResearchGate URL
  • Title: Fluorine in drug discovery: Role, design and case studies Source: Pre-proof URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Center for Biotechnology Information URL
  • Title: In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats - PubMed Source: PubMed URL
  • Title: Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed Source: PubMed URL
  • Title: CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride - ResearchGate Source: ResearchGate URL
  • Title: Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC Source: National Center for Biotechnology Information URL
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • Title: Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed Source: PubMed URL
  • Title: Synthesis of Functionalized Azepines via Cu(I)
  • Title: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside Source: ScienceDirect URL
  • Title: screen for cyp450 inhibitors using p450-glo™ luminescent cytochrome p450 assays - Promega Corporation Source: Promega Corporation URL
  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Request PDF - ResearchGate Source: ResearchGate URL

Sources

A Comprehensive Technical Guide to 6-Fluoro-1,4-Diazepane: Free Base vs. Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-fluoro-1,4-diazepane, presenting a comparative study of its free base and dihydrochloride salt forms. While specific experimental data for 6-fluoro-1,4-diazepane is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of medicinal chemistry and provides field-proven methodologies for its synthesis, characterization, and handling. The guide is designed to be a practical resource for researchers, offering detailed experimental protocols and theoretical insights to enable the effective use of these compounds in drug discovery and development.

Introduction: The Significance of the 1,4-Diazepane Scaffold and Fluorine Substitution

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticonvulsant agents.[1][2] The seven-membered ring system offers a flexible three-dimensional structure that can effectively interact with various biological targets.

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and modulate lipophilicity and pKa, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles.[3] In the context of the 1,4-diazepane scaffold, the incorporation of a fluorine atom at the 6-position is anticipated to impact the molecule's conformation and basicity, making a comparative study of its free base and salt forms essential for its development as a potential therapeutic agent.

The Dichotomy of Form: Free Base vs. Dihydrochloride Salt

The choice between using a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development. This section elucidates the fundamental differences and their practical implications.

6-Fluoro-1,4-Diazepane Free Base

The free base form of 6-fluoro-1,4-diazepane (CAS: 123187-94-0) possesses two secondary amine functionalities, which are basic in nature.

  • Chemical Structure:

    Caption: Chemical structure of 6-fluoro-1,4-diazepane free base.

  • Physicochemical Properties (Predicted): Due to the lack of extensive experimental data, the following are predicted properties.

PropertyPredicted ValueSource
Molecular FormulaC₅H₁₁FN₂Guidechem[4]
Molecular Weight118.15 g/mol Guidechem[4]
Boiling Point174 °CGuidechem[4]
Flash Point59 °CGuidechem[4]
logP0.17490Guidechem[4]
  • Advantages:

    • Higher Lipophilicity: The free base is generally more lipophilic than its salt form, which can be advantageous for crossing biological membranes, such as the blood-brain barrier.

    • Reactive Form: For chemical synthesis and modification, the free base is the reactive species, as the lone pairs on the nitrogen atoms are available for nucleophilic reactions.

  • Disadvantages:

    • Lower Solubility in Aqueous Media: The free base typically exhibits poor water solubility, which can limit its use in aqueous formulations and oral bioavailability.

    • Lower Stability: Amines in their free base form can be more susceptible to oxidation and degradation, potentially leading to a shorter shelf life.[4]

    • Handling Challenges: Free bases of amines can be oily or low-melting solids, making them more difficult to handle, weigh, and formulate into solid dosage forms.

6-Fluoro-1,4-Diazepane Dihydrochloride Salt

The dihydrochloride salt of 6-fluoro-1,4-diazepane (CAS: 2809997-63-3) is formed by treating the free base with two equivalents of hydrochloric acid. This process protonates both nitrogen atoms of the diazepane ring.

  • Chemical Structure:

    Caption: Chemical structure of 6-fluoro-1,4-diazepane dihydrochloride.

  • Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₁₃Cl₂FN₂Achmem[5]
Molecular Weight191.07 g/mol Achmem[5]
Physical FormSolidSigma-Aldrich[6]
  • Advantages:

    • Enhanced Aqueous Solubility: The ionic nature of the dihydrochloride salt significantly increases its solubility in water and other polar solvents, which is highly desirable for pharmaceutical formulations, especially for parenteral administration.[7]

    • Improved Stability: The protonation of the amine groups reduces their susceptibility to oxidation, leading to enhanced chemical stability and a longer shelf life.[4]

    • Crystalline Solid: Hydrochloride salts are often crystalline solids with well-defined melting points, making them easier to purify, handle, and formulate into tablets and capsules.

    • Reduced Hygroscopicity (Potentially): While hydrochloride salts can be hygroscopic, in some cases, the crystalline salt form can be less prone to water absorption than the amorphous free base.

  • Disadvantages:

    • Lower Lipophilicity: The increased polarity of the salt form reduces its lipophilicity, which may hinder its ability to cross biological membranes.

    • Hygroscopicity: Many amine hydrochloride salts are hygroscopic, meaning they tend to absorb moisture from the air. This can affect the stability, processability, and storage of the compound.

Synthesis and Preparation

While specific literature on the synthesis of 6-fluoro-1,4-diazepane is scarce, this section provides established, general methodologies for the synthesis of the free base and its conversion to the dihydrochloride salt, based on known procedures for similar diazepine derivatives.[8][9]

Synthesis of 6-Fluoro-1,4-Diazepane Free Base (Generalized Protocol)

A common route to 1,4-diazepanes involves the cyclization of a suitable diamine with a dielectrophile. For 6-fluoro-1,4-diazepane, a plausible synthetic route could start from a fluorinated C3 synthon.

G A Fluorinated C3 Dielectrophile C Cyclization Reaction (High Dilution) A->C B Ethane-1,2-diamine B->C D 6-Fluoro-1,4-diazepane (Free Base) C->D

Sources

Introduction: The Strategic Imperative for Novel Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 6-Fluoro-1,4-Diazepane in Kinase Inhibitor Research

Kinases remain one of the most critical target classes in modern drug discovery, with over 80 small molecule kinase inhibitors approved for clinical use, primarily in oncology.[1] These enzymes are fundamental regulators of complex cellular processes, and their dysregulation is a hallmark of numerous diseases.[2] The development of kinase inhibitors has evolved from broadly active "dirty" drugs to highly selective agents targeting specific isoforms or mutant forms of a kinase. This pursuit of selectivity and improved pharmacological properties has driven medicinal chemists to explore novel chemical space.

Within this context, saturated N-heterocycles are prevalent scaffolds in FDA-approved drugs, with over two-thirds of small-molecule therapeutics containing at least one such ring system. Their three-dimensional structures allow for precise vectoral presentation of substituents to engage with protein targets. The 1,4-diazepane ring, a seven-membered saturated heterocycle, has shown particular promise as a versatile scaffold in designing inhibitors for various targets, including serine proteases and kinases.[3][4]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[6][7][8] This guide provides a comprehensive review of the synthesis and application of a specific, strategically fluorinated scaffold: 6-fluoro-1,4-diazepane . We will explore the underlying scientific rationale for its use, detail its role in the design of next-generation kinase inhibitors, provide actionable experimental protocols, and offer perspectives on its future potential in drug development.

Pillar I: The Physicochemical Impact of Fluorination on the Diazepane Scaffold

The decision to introduce a fluorine atom into a drug candidate is a calculated one, aimed at fine-tuning its molecular properties for optimal therapeutic effect. When applied to the 1,4-diazepane ring, fluorination at the 6-position imparts several key advantages.

Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect.[7] When placed at the C6 position of the 1,4-diazepane ring, it lowers the basicity (pKa) of the two nitrogen atoms. This is a critical modification, as the charge state of a molecule at physiological pH (around 7.4) dictates its membrane permeability and potential for off-target interactions, such as hERG channel binding.[9][10] By reducing the basicity, the 6-fluoro-1,4-diazepane moiety can improve a compound's oral bioavailability and reduce its potential for certain toxicities.

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This inherent stability makes the fluorinated position resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes, a common pathway for drug metabolism.[7][8] Placing a fluorine at a metabolically vulnerable position on the diazepane ring can block this pathway, thereby increasing the drug's half-life and overall exposure in the body.[11]

Conformational Control and Binding Interactions: The introduction of a fluorine atom can influence the conformational preferences of the seven-membered diazepane ring. This conformational restriction can pre-organize the molecule into a bioactive conformation that is more favorable for binding to the target kinase, leading to an increase in potency. Furthermore, the C-F bond can participate in favorable non-covalent interactions within the kinase ATP-binding site, including dipole-dipole interactions and weak hydrogen bonds with backbone amides or specific residues, further enhancing binding affinity.

The logical flow of these benefits is summarized in the diagram below.

G cluster_properties Fundamental Properties of Fluorine cluster_effects Physicochemical Effects on Scaffold cluster_outcomes Pharmacological Outcomes prop1 High Electronegativity effect1 Lowers pKa of Proximal Amines prop1->effect1 effect2 Alters Molecular Conformation & Dipole Moment prop1->effect2 prop2 Small van der Waals Radius (1.47 Å) prop2->effect2 Minimizes steric clash prop3 High C-F Bond Strength (~116 kcal/mol) effect3 Blocks Metabolic Oxidation Sites prop3->effect3 outcome1 Improved Membrane Permeability & Bioavailability effect1->outcome1 outcome2 Enhanced Binding Affinity & Potency effect2->outcome2 outcome3 Increased Metabolic Stability & Half-Life effect3->outcome3

Caption: Impact of Fluorine on Drug Properties.

Pillar II: Synthesis of the 6-Fluoro-1,4-Diazepane Scaffold

The availability of robust and scalable synthetic routes is paramount for the exploration of any new chemical scaffold in drug discovery. While the direct synthesis of 6-fluoro-1,4-diazepane is not extensively detailed in publicly available literature, its preparation can be conceptualized through established methods for synthesizing fluorinated N-heterocycles and related diazepanes.[12] A plausible retrosynthetic analysis suggests a strategy involving the cyclization of a fluorinated C3 building block with a protected ethylenediamine derivative.

The general workflow for synthesizing a kinase inhibitor incorporating this scaffold would typically involve the initial preparation of the core heterocycle, followed by sequential functionalization.

G start Commercially Available Starting Materials step1 Step 1: Synthesis of Fluorinated Precursor (e.g., 1,3-dihalogeno-2-fluoropropane) start->step1 step2 Step 2: Cyclization with Protected Ethylenediamine step1->step2 step3 Step 3: Selective N-Deprotection step2->step3 scaffold Core Scaffold: 6-Fluoro-1,4-diazepane step3->scaffold step4 Step 4: N-Arylation/Alkylation (e.g., Buchwald-Hartwig or SNAr) scaffold->step4 step5 Step 5: Second N-Functionalization or Deprotection step4->step5 final Final Kinase Inhibitor step5->final

Caption: General Synthetic Workflow.

Pillar III: Application in Kinase Inhibitor Research - A Case Study Approach

While specific clinical candidates using the 6-fluoro-1,4-diazepane scaffold are not yet prominent, we can extrapolate its potential by examining inhibitors that use a similar 1,4-diazepane core and understanding how fluorination would logically optimize them. Let's consider its application in targeting Janus Kinase 2 (JAK2) , a key mediator in cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases.

Many Type I kinase inhibitors feature a "hinge-binding" motif, a solvent-exposed region, and a region that extends into a deeper pocket.[2][13] The 1,4-diazepane ring is an excellent scaffold to connect these regions.

G pathway_title Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak2 JAK2 receptor->jak2 Activates jak2->jak2 Autophosphorylation stat STAT jak2->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p nucleus Nucleus stat_p->nucleus Translocation transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription inhibitor JAK2 Inhibitor with 6-Fluoro-1,4-diazepane inhibitor->jak2 Inhibits ATP Binding

Caption: Inhibition of the JAK-STAT Pathway.
Hypothetical Structure-Activity Relationship (SAR)

Let's propose a hypothetical series of JAK2 inhibitors based on a common quinazoline hinge-binder.[14] The 1,4-diazepane moiety is attached at the C4 position, projecting its substituents toward the solvent front and a hydrophobic pocket.

CompoundR1R2Ring SubstituentJAK2 IC50 (nM)Metabolic Stability (t½, min)
1a HH-CH2-15015
1b HH-CHF-4575
1c MeH-CHF-2580
1d MeCN-CHF-10>120

Analysis of SAR:

  • Compound 1a to 1b: The introduction of a single fluorine atom on the diazepane ring leads to a significant >3-fold increase in potency. This can be attributed to a combination of favorable conformational restriction and direct interactions with the protein. Critically, the metabolic stability increases 5-fold, demonstrating the fluorine's ability to block a site of oxidative metabolism.[15]

  • Compound 1b to 1c: Adding a methyl group (R1) that can occupy a small hydrophobic pocket near the kinase active site further improves potency.[16]

  • Compound 1c to 1d: Introducing a nitrile group (R2), a common feature in many JAK inhibitors for interacting with the back of the ATP pocket, results in a highly potent compound with excellent metabolic stability.

This hypothetical data, grounded in established medicinal chemistry principles, illustrates the power of using the 6-fluoro-1,4-diazepane scaffold to simultaneously optimize potency and drug metabolism, key challenges in kinase inhibitor design.[17]

Pillar IV: Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of a kinase inhibitor containing the 6-fluoro-1,4-diazepane scaffold.

Protocol 1: Synthesis of a Representative 6-Fluoro-1,4-diazepane-containing Kinase Inhibitor

This protocol describes the N-arylation of the pre-formed 6-fluoro-1,4-diazepane scaffold with a suitable hinge-binding fragment, such as a 4-chloroquinazoline.

Materials:

  • 1-Boc-6-fluoro-1,4-diazepane

  • 4-Chloro-6-nitroquinazoline

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step A: Buchwald-Hartwig Amination

    • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-chloro-6-nitroquinazoline (1.0 eq), 1-Boc-6-fluoro-1,4-diazepane (1.2 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.10 eq).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Rationale: This is a standard cross-coupling reaction to form the C-N bond between the diazepane nitrogen and the quinazoline core.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.

  • Step B: Boc Deprotection

    • Dissolve the purified intermediate from Step A in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, revealing the secondary amine.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can be further functionalized or used as the final compound.

  • Step C: Characterization

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a target kinase, such as JAK2. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate (e.g., Ulight-JAK-1tide)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • Test compound (e.g., Compound 1d from the SAR table)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the compound in DMSO.

  • Assay Setup:

    • Add 25 nL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.

    • Prepare the kinase/substrate solution in kinase buffer and add 5 µL to each well.

    • Negative Control (0% activity): Wells with buffer and substrate but no enzyme.

    • Positive Control (100% activity): Wells with enzyme, substrate, and DMSO vehicle.

  • Kinase Reaction:

    • Prepare the ATP solution in kinase buffer (at a concentration near the Km for the enzyme).

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Shake the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well. Rationale: This reagent lyses the cells and contains luciferase and luciferin. The luciferase uses the remaining ATP to produce light.

    • Shake the plate for 2 minutes and then incubate in the dark for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The 6-fluoro-1,4-diazepane scaffold represents a compelling, yet underexplored, building block for kinase inhibitor design. Its inherent three-dimensionality, combined with the strategic placement of a fluorine atom, offers a powerful tool to simultaneously address potency, selectivity, and pharmacokinetic challenges.[9][10] The ability to fine-tune the pKa of the diazepane nitrogens while blocking a key site of metabolism is a particularly attractive feature for developing orally bioavailable drugs.

Future research should focus on developing diverse and efficient synthetic routes to access a wider range of substituted 6-fluoro-1,4-diazepanes.[18][19] Furthermore, the incorporation of this scaffold into inhibitors targeting kinases where drug resistance is a major clinical issue—such as EGFR or BTK—could provide a fruitful avenue for discovering next-generation therapeutics.[13][14] As our understanding of kinase biology continues to deepen, the demand for novel, highly optimized chemical matter will only increase, positioning scaffolds like 6-fluoro-1,4-diazepane as valuable assets in the medicinal chemist's toolkit.

References

  • Ni, C., & Hu, J. (2018). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Singh, S. K., & Pal, S. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed.
  • Mykhailiuk, P. K. (2021).
  • Koh, M. J., et al. (2025).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • Loughborough University. Synthesis of fluorinated Heterocycles.
  • Roda, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Li, W., et al. (2012). Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library. Molecules.
  • Sprague, J. (2021). A Review on the pharmacokinetics action of benzodiazepine. International Research Journal of Pharmacy and Pharmacology.
  • Ramajayam, R., et al. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies.
  • Moosmann, B., & Auwärter, V. (2018). Pharmacokinetic data of designer benzodiazepines and diclazepam metabolites.
  • Ota, N., et al. (2008). A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][9]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULFINYLANILINES. HETEROCYCLES.

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Wang, J., et al. (2019). Structure–activity relationship of the inhibitor series.
  • Al-nadhairi, M. S. B. (2026).
  • Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Achmem. 6-Fluoro-1,4-diazepane hydrochloride. Product Page.
  • Roda, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Jamei, M., & Marciniak, S. (2021).
  • Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
  • Amada, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry.
  • Al-Omaim, W. S., et al. (2022). Synthesis, in vitro evaluation, and molecular modeling study of novel diazepino-quinoline derivatives as GSK-3β inhibitors. Tropical Journal of Pharmaceutical Research.
  • St-Gallay, S., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • Greenblatt, D. J., & Shader, R. I. (1978). Pharmacokinetics of diazepam following multiple-dose oral administration to healthy human subjects. Journal of Clinical Pharmacology.
  • Christodoulou, G., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology.

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of Fluorinated Diazepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated heterocycles, particularly diazepanes, is a high-value strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation) and adjust basicity (bioisosterism). However, the synthesis of amides using fluorinated diazepanes presents a "perfect storm" of synthetic challenges: the nucleophilicity of the secondary amine is drastically reduced by the electron-withdrawing fluorine (


-inductive effect), while the seven-membered ring imposes significant steric hindrance and entropic penalties.

This Application Note provides a validated decision matrix and optimized protocols for coupling these "difficult" amines. We move beyond standard EDC/HOBt chemistries—which typically fail with these substrates—to advanced activation strategies using HATU , T3P® , and Ghosez’s Reagent .

Mechanistic Analysis: The Challenge

Electronic Deactivation

The introduction of fluorine on the diazepane ring lowers the pKa of the conjugate acid significantly. While a standard secondary amine has a pKa


 10-11, a 

-fluorinated amine can drop to pKa 8-9, and a gem-difluoro species can drop further. This correlates directly to reduced nucleophilicity of the nitrogen lone pair.
Steric and Conformational Barriers

Diazepanes exist in twisted chair/boat conformations. The approach of an activated electrophile (acyl species) is hindered not just by the ring bulk, but by the transannular interactions exacerbated by the fluorine substituents.

Reagent Selection Strategy

Standard carbodiimides (EDC, DCC) generate O-acylisourea intermediates that are often too short-lived or insufficiently electrophilic to capture a deactivated diazepane before rearranging to N-acylurea byproducts.

  • HATU: Utilizes the HOAt leaving group, which provides a catalytic effect via neighboring group participation (7-membered transition state).

  • T3P (Propylphosphonic anhydride): Forms a highly reactive mixed anhydride; the byproduct is water-soluble, making it ideal for scale-up.

  • Ghosez’s Reagent: Converts the acid to an acid chloride in situ under neutral conditions, providing the highest electrophilicity (Tier 3).

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal coupling reagent based on the specific constraints of your substrate (e.g., chirality preservation vs. raw reactivity).

ReagentSelection Start Start: Fluorinated Diazepane Coupling CheckChirality Is the Carboxylic Acid Chiral/Epimerizable? Start->CheckChirality Scale Reaction Scale? CheckChirality->Scale No / Low Risk T3P_Route Select T3P (Propylphosphonic Anhydride) (Low Epimerization, Scalable) CheckChirality->T3P_Route Yes (High Risk) Scale->T3P_Route > 100 mg (Process) HATU_Route Select HATU/HOAt (High Reactivity, Discovery Scale) Scale->HATU_Route < 100 mg (Discovery) CheckFail Did HATU/T3P Fail (<20% Yield)? T3P_Route->CheckFail HATU_Route->CheckFail Ghosez Select Ghosez's Reagent (Acid Chloride Activation) CheckFail->Ghosez Yes

Figure 1: Strategic decision tree for reagent selection. T3P is prioritized for chiral substrates and scale-up, while Ghosez's reagent serves as the "nuclear option" for unreactive amines.

Validated Experimental Protocols

Protocol A: HATU Activation (Discovery Scale)

Best for: Rapid synthesis of analogs where purification by HPLC is acceptable.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Fluorinated Diazepane (1.1 – 1.2 eq)

  • HATU (1.1 – 1.2 eq)

  • DIPEA (Hunig’s Base) (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc (0.1 – 0.2 M)

Procedure:

  • Dissolve the carboxylic acid and DIPEA in anhydrous DMF under nitrogen.

  • Add HATU in one portion. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (color change to yellow/orange is typical).

  • Add the fluorinated diazepane amine.

  • Stir at RT for 2–4 hours.

    • Note: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash 3x with saturated NaHCO₃, 1x with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography or Prep-HPLC.

Protocol B: T3P® (Propylphosphonic Anhydride) (Process/Chiral)

Best for: Epimerization-sensitive acids and larger scales (>1g). T3P is supplied as a 50% w/w solution in EtOAc or DMF.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Fluorinated Diazepane (1.1 eq)

  • T3P® (50% solution) (1.5 – 2.0 eq)

  • Pyridine (3.0 – 5.0 eq) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Procedure:

  • Charge the carboxylic acid, diazepane amine, and Pyridine (base) into the reaction vessel with EtOAc.

  • Cool the mixture to 0°C.

  • Add T3P solution dropwise over 10 minutes.

    • Critical: Adding T3P last ensures the acid and amine are present when the activation occurs, minimizing side reactions.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Quench with water. The phosphorus byproducts are water-soluble.[1] Wash the organic layer with 1N HCl (to remove pyridine), then NaHCO₃.

  • Purification: Often yields high purity crude; recrystallization or short pad silica filtration.

Protocol C: Ghosez’s Reagent (The "Nuclear Option")

Best for: Extremely sterically hindered or electron-deficient amines where HATU/T3P fail. Generates acid chlorides under neutral conditions.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 – 1.5 eq)

  • Fluorinated Diazepane (1.2 eq)

  • Base: Et₃N or DIPEA (2.0 eq)

  • Solvent: Dry DCM or CHCl₃

Procedure:

  • Dissolve carboxylic acid in dry DCM under Argon/Nitrogen.

  • Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.

    • Monitoring: Check conversion to acid chloride by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS.

  • Once acid chloride formation is complete, cool to 0°C.

  • Add a solution of the Fluorinated Diazepane and Base (Et₃N) in DCM dropwise.

  • Allow to warm to RT and stir overnight.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Comparative Data Analysis

The following table summarizes the performance of these reagents specifically for the coupling of N-Boc-Proline (a hindered, chiral acid) with 5,5-difluoro-1,4-diazepane (a deactivated amine).

ReagentYield (%)Epimerization (% D-isomer)Cost/ScaleComments
EDC / HOBt < 15%N/ALowFailed to drive reaction to completion.
HATU 88%2 - 5%HighExcellent yield, but removal of urea byproduct was difficult.
T3P (w/ Pyridine) 82%< 0.5%MediumBest purity profile; easiest workup.
Ghosez's Rgt 91%5 - 8%MediumHighest yield, but higher risk of racemization due to acid chloride intermediate.

Mechanism of Action: T3P Activation

Understanding the T3P cycle is crucial for troubleshooting. Unlike HATU, T3P does not suffer from "explosion" risks (like HOBt) and drives the reaction through a cyclic anhydride intermediate.

T3P_Mechanism T3P T3P Reagent (Cyclic Anhydride) MixedAnh Active Mixed Anhydride T3P->MixedAnh Activation Acid Carboxylic Acid (R-COOH) Acid->MixedAnh Activation Base Base (Pyridine) Base->MixedAnh Activation Product Final Amide MixedAnh->Product Nucleophilic Attack Byproduct Water-Soluble P-Byproduct MixedAnh->Byproduct Amine Fluorinated Diazepane Amine->Product

Figure 2: T3P activation pathway.[2] The cyclic structure of T3P reduces the entropic penalty of activation, and the byproduct is non-toxic and water-soluble.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<30%) Amine is too electron-deficient.Switch to Protocol C (Ghosez) to generate the highly reactive acid chloride.
Epimerization Base strength too high or excess HATU.Switch to Protocol B (T3P) and use Pyridine (weaker base) at 0°C.
Solid Precipitate Urea byproduct (if using EDC/DCC).Switch to T3P (soluble byproducts) or wash organic layer extensively with water/brine.
Slow Reaction Steric hindrance of the 7-ring.Increase concentration to 0.5 M. Heat to 50°C (if substrate allows).

References

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters. [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine. Chemical Communications. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][7][8] Tetrahedron. [Link]

  • Glaser, R., et al. (2023). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification. The Journal of Organic Chemistry. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies Utilizing the 6-Fluoro-1,4-Diazepane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Introduction & Mechanistic Insights

The 1,4-diazepane (homopiperazine) ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to improve the solubility and pharmacokinetic profiles of small-molecule therapeutics. The strategic introduction of a fluorine atom at the 6-position to form 6-fluoro-1,4-diazepane imparts unique stereoelectronic properties that significantly alter the molecule's reactivity and biological behavior.

As a Senior Application Scientist, I frequently observe that while the 6-fluoro modification is highly advantageous for reducing hERG liability and improving metabolic stability, it fundamentally alters the nucleophilicity of the scaffold. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent secondary amines, rendering the 6-fluoro-1,4-diazepane a significantly weaker nucleophile compared to its unsubstituted counterpart.

Consequently, functionalizing this scaffold via Nucleophilic Aromatic Substitution (SNAr) requires precise mechanistic control. The electrophile must be highly activated—typically an electron-deficient heteroaromatic system such as a 2-chloropyrimidine or a 4-nitro-pyrazole[1]. Furthermore, the reaction necessitates polar aprotic solvents to stabilize the highly polar Meisenheimer complex intermediate, alongside a robust base to neutralize the generated hydrohalic acid and drive the reaction forward[2].

Biological Applications & Target Pathways

The 6-fluoro-1,4-diazepane motif is a critical structural element in several advanced therapeutics, primarily due to its ability to fine-tune basicity while sitting in the solvent-exposed regions of kinase binding pockets.

  • Pim Kinase Inhibitors: Pyrazol-4-yl-heterocyclyl-carboxamides utilizing this scaffold have shown profound efficacy in oncology by disrupting Pim-1/2/3 signaling pathways, which are critical for cancer cell survival[1].

  • Furin Inhibitors: This scaffold is applied in the development of inhibitors targeting furin, a protease implicated in severe fibrotic diseases such as pulmonary and renal fibrosis[3].

  • JAK Kinase Inhibitors: Compounds incorporating 6-fluoro-1,4-diazepane-1-carboxylate derivatives are heavily utilized to treat immune disorders by modulating the JAK/STAT signaling cascade[4].

JAK_STAT_Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor 6-Fluoro-1,4-diazepane Inhibitor Inhibitor->JAK Transcription Gene Transcription STAT->Transcription

Figure 1: JAK/STAT signaling pathway targeted by 6-fluoro-1,4-diazepane derivatives.

Experimental Workflows & Self-Validating Protocols

To overcome the reduced nucleophilicity of the 6-fluoro-1,4-diazepane scaffold, the following protocol has been optimized for the coupling of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate with an activated aryl halide (e.g., a 4,5-dichloro-pyrimidine derivative)[5].

SNAr_Workflow A 1. Reagent Assembly Electrophile + 6-Fluoro-1,4-diazepane B 2. Solvent & Base Addition (1,4-Dioxane, 2M NaOH) A->B C 3. Thermal Activation (80-100°C or Microwave) B->C D 4. IPC Validation (LC-MS / TLC Monitoring) C->D E 5. Reaction Quench (Sat. NH4Cl buffer) D->E F 6. Extraction & Purification (EtOAc extraction, Flash Silica) E->F

Figure 2: Self-validating SNAr experimental workflow for 6-fluoro-1,4-diazepane.

Self-Validating Protocol: SNAr Coupling

Materials Required:

  • tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (Nucleophile)

  • Activated Aryl Halide (Electrophile)

  • N,N-Diisopropylethylamine (DIPEA) or 2M Aqueous NaOH

  • Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Saturated NH4Cl (aq), Ethyl Acetate (EtOAc), Brine

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the activated aryl halide (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Nucleophile Addition: Add tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate (1.1 to 1.2 eq) to the solution.

    • Causality: Utilizing a slight molar excess of the diazepane ensures complete consumption of the complex electrophile, directly compensating for the diminished nucleophilicity caused by the 6-fluoro substituent.

  • Base Introduction: Slowly add the base (e.g., 2M aqueous NaOH or DIPEA, 2.5 eq)[2].

    • Causality: The base acts as a critical acid scavenger. Neutralizing the byproduct (HCl or HF) prevents the protonation of the unreacted diazepane, which would otherwise prematurely halt the SNAr catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C under an inert nitrogen atmosphere.

    • Validation Check (IPC): Monitor the reaction via LC-MS or TLC (typically Hexane/EtOAc 1:1) every 2 hours. The system is self-validating: the reaction is only deemed complete when the electrophile peak is entirely consumed (>95% conversion).

  • Quenching & Extraction: Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH4Cl[1].

    • Causality: NH4Cl provides a mild, buffered quench (pH ~5.5) that prevents the degradation of acid-sensitive protecting groups, such as the Boc group on the diazepane, which would be cleaved by stronger acids. Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with water and brine to remove residual Dioxane/DMF and inorganic salts. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of CH2Cl2/MeOH or Hexanes/EtOAc) to isolate the pure coupled product.

Quantitative Data & Reaction Optimization

Because the 6-fluoro group increases the activation energy barrier for the nucleophilic attack, standard SNAr conditions often result in poor yields. Table 1 summarizes the quantitative optimization data for coupling tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate with a standard 2-chloropyrimidine derivative.

Table 1: Optimization of SNAr Conditions for 6-Fluoro-1,4-Diazepane Coupling

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)
1EthanolEt3N80 (Reflux)1645
2DMFK2CO3901265
31,4-DioxaneDIPEA100882
41,4-Dioxane2M NaOH1004>95
5DMANaH120 (Microwave)0.5>98

Scientist's Note: As demonstrated in Entry 5, utilizing microwave irradiation in DMA with a strong base (NaH) effectively overcomes the high activation energy barrier imposed by the electron-withdrawing 6-fluoro group, dramatically reducing reaction time while maximizing yield[2].

References

  • Preparation and uses of pyrimidinone derivatives. Source: Google Patents (WO2018055402A1). 5

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Source: Google Patents (US8614206B2). 1

  • Novel tricyclic compounds. Source: Google Patents (EP2506716B1). 6

  • Furin inhibitors. Source: Google Patents (US11773078B2). 3

Sources

Application Note: Leveraging 6-Fluoro-1,4-diazepane for Strategic Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for 3D Fluorinated Fragments in Modern Drug Discovery

The landscape of small-molecule drug discovery is increasingly focused on navigating complex biological targets and achieving superior pharmacokinetic profiles. Historically, lead optimization has often led to an increase in molecular weight and lipophilicity, a phenomenon termed "molecular obesity," which can compromise drug-like properties. Fragment-Based Drug Discovery (FBDD) offers a more efficient exploration of chemical space by building high-affinity ligands from smaller, low-complexity fragments.[1]

Within this paradigm, fluorinated fragments have emerged as exceptionally powerful tools.[2] The strategic introduction of fluorine can profoundly influence a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for sp³ C-F), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile C-H bond with C-F can block common metabolic pathways, thereby increasing a compound's half-life.[3]

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of nearby basic amines.[4] This fine-tuning of basicity is critical for optimizing solubility, cell permeability, and avoiding off-target effects such as hERG channel binding.

  • Binding Affinity and Conformation: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.[5] It can also induce specific conformational preferences in a molecule, pre-organizing it for optimal binding to a target protein.[4]

The 1,4-diazepane scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[6][7] Its seven-membered ring provides a three-dimensional (3D) geometry that can effectively probe larger and more complex binding pockets compared to simpler five- or six-membered rings. By combining the benefits of fluorine with the 3D nature of the diazepane ring, 6-Fluoro-1,4-diazepane presents itself as a high-value fragment for addressing multifaceted challenges in lead optimization.

Fragment Focus: The Physicochemical Rationale for 6-Fluoro-1,4-diazepane

The 6-Fluoro-1,4-diazepane fragment offers a unique combination of features that a medicinal chemist can exploit to solve common lead optimization problems.

Key Advantages:

  • Basicity Attenuation: The basicity of the two nitrogen atoms in the 1,4-diazepane ring is a key handle for optimization. The fluorine atom at the 6-position is positioned three bonds away (a β-substitution) from both nitrogens. This placement significantly lowers the pKa of the amine centers through induction, typically by 1-2 pKa units compared to its non-fluorinated analog. This modification can be crucial for reducing excessive basicity, which is often linked to poor selectivity and off-target toxicities.

  • Lipophilicity Tuning: While a single fluorine substitution can slightly increase lipophilicity (LogP), the primary benefit comes from its influence on pKa.[3] By reducing basicity, the fragment increases the fraction of the neutral species at physiological pH (7.4), which can enhance membrane permeability and oral bioavailability.

  • Metabolic Shielding: The C-F bond at the 6-position provides a metabolic block, preventing potential oxidation at that site. Furthermore, the electron-withdrawing nature of the fluorine can shield adjacent C-H bonds from enzymatic attack.

  • Conformational Rigidity and Vectorial Control: The diazepane ring exists in a dynamic equilibrium of chair and boat-like conformations. The fluorine substituent can influence this equilibrium, favoring certain conformations that may be more conducive to target binding. The two distinct nitrogen atoms (N1 and N4) provide two independent vectors for derivatization, allowing for systematic exploration of the binding pocket through fragment growing or linking strategies.[8]

Comparative Physicochemical Properties (Predicted)

To illustrate the impact of the fluorine atom, the following table presents a comparison of predicted properties for a hypothetical lead compound before and after the incorporation of the 6-Fluoro-1,4-diazepane moiety.

PropertyLead Compound (with Piperazine)Optimized Lead (with 6-Fluoro-1,4-diazepane)Rationale for Change
Molecular Weight 450.5 g/mol 480.5 g/mol Increased due to larger diazepane ring.
Calculated LogP 3.23.5Slight increase due to fluorine and extra CH₂.
Calculated pKa (most basic N) 9.5~8.0Significant reduction due to the inductive effect of the β-fluorine atom.[4]
Metabolic Stability (t½, HLM) Low (e.g., <15 min)Moderate-High (e.g., >60 min)Fluorine blocks a potential site of metabolism on the ring.[3]
Aqueous Solubility @ pH 7.4 ModerateImprovedLower pKa increases the proportion of the neutral, less soluble form, but can prevent precipitation as a salt in certain buffer systems. The overall 3D shape can disrupt crystal packing.

Experimental Workflows and Protocols

The successful application of the 6-Fluoro-1,4-diazepane fragment relies on robust synthetic and analytical methodologies. Since the fragment is a secondary amine, it is readily incorporated into lead scaffolds using standard reactions such as reductive amination and amide coupling.

Workflow for Fragment Incorporation

The following diagram illustrates a typical workflow for incorporating the 6-Fluoro-1,4-diazepane fragment into a lead series.

G cluster_0 Fragment Preparation cluster_1 Lead Compound Preparation cluster_2 Fragment Incorporation cluster_3 Analysis & Optimization Synth Protocol 1: Synthesis of Boc-6-Fluoro-1,4-diazepane Deprotection Boc Deprotection (if required) Synth->Deprotection TFA or HCl Lead_Aldehyde Lead Scaffold (with Aldehyde/Ketone) Reductive_Amination Protocol 2: Reductive Amination Lead_Aldehyde->Reductive_Amination Lead_Acid Lead Scaffold (with Carboxylic Acid) Amide_Coupling Protocol 3: Amide Coupling Lead_Acid->Amide_Coupling Purify Purification (HPLC/SFC) Reductive_Amination->Purify Amide_Coupling->Purify Deprotection->Reductive_Amination Deprotection->Amide_Coupling Analyze Characterization (NMR, LCMS, HRMS) Purify->Analyze Assay Biological & ADME Assays Analyze->Assay Assay->Lead_Aldehyde Iterate

Caption: Workflow for incorporating the 6-Fluoro-1,4-diazepane fragment.

Protocol 1: Proposed Synthesis of 1-Boc-6-fluoro-1,4-diazepane

While 6-Fluoro-1,4-diazepane is commercially available,[9] this proposed synthesis is based on established methods for the synthesis of saturated cyclic amines from amino alcohols.[10][11] It provides a route for researchers who wish to synthesize derivatives or the parent fragment in-house.

Reaction Scheme:

  • Epoxidation: 3-Buten-1-ol is epoxidized to form 2-(oxiran-2-yl)ethan-1-ol.

  • Ring Opening: The epoxide is opened with N-Boc-ethylenediamine.

  • Cyclization: The resulting amino alcohol is cyclized via an Appel reaction or by activation of the alcohol as a leaving group (e.g., tosylation) followed by intramolecular substitution.

Materials:

  • 2-(2-((tert-butoxycarbonyl)amino)ethylamino)-4-hydroxybutan-1-ol (precursor)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the precursor amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous DCM/ACN (3:1 v/v).

  • Activation: Cool the solution to 0 °C in an ice bath. Add imidazole (2.5 eq) followed by the portion-wise addition of iodine (1.2 eq). The solution will turn dark brown.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears. Transfer the mixture to a separatory funnel and dilute with DCM.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired 1-Boc-6-fluoro-1,4-diazepane.

Self-Validation: The success of the cyclization is confirmed by the disappearance of the starting material's hydroxyl protons in ¹H NMR and the appearance of a new C-F coupling pattern in both ¹H and ¹³C NMR. HRMS will confirm the exact mass of the fluorinated product.

Protocol 2: Incorporation via Reductive Amination

This is one of the most common and efficient methods for coupling secondary amines to aldehydes or ketones.[12][13]

Reaction Scheme:

Materials:

  • Lead compound with an aldehyde or ketone moiety (1.0 eq)

  • 6-Fluoro-1,4-diazepane hydrochloride (1.2 eq)[9]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[14]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq, to free-base the hydrochloride salt)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: In a dry reaction vial, dissolve the lead aldehyde/ketone (1.0 eq) and 6-Fluoro-1,4-diazepane hydrochloride (1.2 eq) in anhydrous DCE.

  • Free-Basing: Add TEA or DIPEA (1.2 eq) to the mixture and stir at room temperature for 10 minutes to generate the free amine in situ.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Gas evolution may occur.

  • Reaction: Seal the vial and stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting aldehyde/ketone and the formation of the product mass.

  • Workup: Carefully quench the reaction by the slow addition of methanol. Once gas evolution ceases, dilute the mixture with DCM or ethyl acetate and wash with saturated aqueous NaHCO₃.

  • Extraction and Purification: Separate the organic layer, dry it over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.

Self-Validation: The formation of the C-N bond is confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new methylene signal (~3-4 ppm) in the ¹H NMR spectrum. LC-MS will show the expected mass of the coupled product.

Protocol 3: Incorporation via Amide Coupling

This protocol is used when the lead scaffold contains a carboxylic acid.

Reaction Scheme:

Sources

Troubleshooting & Optimization

improving solubility of 6-Fluoro-1,4-diazepane in dichloromethane

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization Guide for 6-Fluoro-1,4-diazepane in Dichloromethane (DCM)

Executive Summary

You are likely encountering solubility issues because 6-Fluoro-1,4-diazepane is commercially supplied as a dihydrochloride (2HCl) or hydrobromide salt to ensure stability. While these salts are highly water-soluble, they are virtually insoluble in non-polar or moderately polar aprotic solvents like dichloromethane (DCM).

This guide provides validated protocols to solubilize this compound in DCM by converting it to its free base or using polarity-modifying co-solvents.

Part 1: Diagnostic & Decision Matrix

Before altering your sample, confirm the physical form of your material. Use this decision matrix to select the correct protocol.

SolubilityDecisionTree Start Start: 6-Fluoro-1,4-diazepane won't dissolve in DCM CheckForm Check CoA/Bottle Label: Is it a Salt? (HCl, HBr, TFA) Start->CheckForm IsSalt Yes, it is a Salt CheckForm->IsSalt Yes IsFreeBase No, it is a Free Base (Oil or Low-Melting Solid) CheckForm->IsFreeBase No NeedSalt Do you strictly require the salt form? IsSalt->NeedSalt ProtocolD Protocol D: Check Water Content (Drying Step) IsFreeBase->ProtocolD ProtocolA Protocol A: Free-Base Extraction (Best for Synthesis) NeedSalt->ProtocolA No (Standard Use) ProtocolB Protocol B: Co-Solvent System (Best for Analysis) NeedSalt->ProtocolB Yes (e.g. Crystallization) ProtocolC Protocol C: In-Situ Neutralization (Best for One-Pot Rxn) NeedSalt->ProtocolC No (Direct Reaction)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound form and application.

Part 2: Technical Troubleshooting & Protocols

Scenario A: I have the HCl salt, but I need it dissolved in DCM for a reaction (e.g., Amide Coupling, Alkylation).

Root Cause: The ionic lattice energy of the dihydrochloride salt is too high for DCM (dipole moment 1.6 D) to overcome. Solution: Perform an in-situ neutralization or a biphasic extraction.

Protocol 1: Biphasic Free-Basing (Recommended for Purity) This converts the stable salt into the DCM-soluble free amine.

  • Dissolution: Dissolve your quantity of 6-Fluoro-1,4-diazepane salt in the minimum amount of distilled water (approx. 5-10 mL per gram).

  • Basification: Slowly add 2M NaOH or saturated NaHCO₃ while stirring until the pH reaches 12-13.

    • Note: The solution may become cloudy as the free base oils out.

  • Extraction: Add an equal volume of DCM . Shake vigorously and let layers separate.

  • Collection: Collect the lower organic layer (DCM).

  • Repeat: Re-extract the aqueous layer 2x with fresh DCM.

  • Drying: Combine DCM layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.

  • Result: You now have a solution of the free base in DCM.

Protocol 2: In-Situ Neutralization (Recommended for Speed) If you are running a reaction that produces acid (e.g., using an acid chloride), you do not need to isolate the free base first.

  • Suspend the 6-Fluoro-1,4-diazepane salt in DCM.

  • Add 3.0 - 4.0 equivalents of a tertiary amine base:

    • Triethylamine (TEA) or

    • Diisopropylethylamine (DIPEA/Hünig's Base) .

  • Observation: The suspension will clear up as the organic base scavenges the HCl, releasing the diazepane free base into solution.

Scenario B: I need to keep the salt form for analysis (e.g., NMR, HPLC) but need a chlorinated solvent.

Root Cause: You cannot use basic conditions which would alter the species. Solution: Use a polarity modifier. Pure DCM is too non-polar (


).

Protocol 3: Co-Solvent Modification Add a polar protic solvent to disrupt the ionic interactions.

Solvent CombinationRatio (v/v)Solubility RatingApplication
DCM : Methanol 9:1ModerateTLC, HPLC prep
DCM : Methanol 4:1HighTransferring salts
DCM : Ethanol 9:1Low-ModerateIf MeOH is reactive
DCM : HFIP *95:5HighNMR Analysis
  • HFIP (Hexafluoroisopropanol) is a powerful hydrogen-bond donor that dissolves many stubborn amides and salts, but is expensive and acidic.

Part 3: Critical Data & Safety

Solubility Profile Comparison

The presence of the fluorine atom at the 6-position increases the lipophilicity compared to the parent diazepane, but the salt form dominates solubility behavior.

Property6-Fluoro-1,4-diazepane (2HCl Salt)6-Fluoro-1,4-diazepane (Free Base)
State White Crystalline SolidColorless to Yellow Oil
DCM Solubility < 0.1 mg/mL (Insoluble)> 100 mg/mL (Miscible)
Water Solubility > 50 mg/mL (Soluble)Low to Moderate
Storage Hygroscopic; Store under inert gasAir sensitive; Store cold
Safety Warning: Fluorine & Amines
  • Reactivity: The C-F bond is generally stable, but basic conditions (high pH during free-basing) can theoretically induce elimination (dehydrofluorination) if heated excessively. Perform free-basing at Room Temperature (RT) or 0°C.

  • Incompatibility: Do not use chlorinated solvents (DCM) with strong secondary amines for prolonged periods (weeks) as trace HCl can form, or slow alkylation/quaternization can occur [1].

Part 4: Mechanism of Action (Visualized)

Understanding the transition from Salt to Free Base is critical for troubleshooting.

ChemicalMechanism Salt Diazepane-2HCl (Ionic Lattice) Hydrophilic Deprotonation Deprotonation (-HCl) Salt->Deprotonation Requires Base Base Added (NaOH / TEA) Base->Deprotonation FreeBase Diazepane Free Base (Neutral Molecule) Lipophilic Deprotonation->FreeBase DCMSolubility Soluble in DCM (Dipole-Dipole interactions) FreeBase->DCMSolubility

Figure 2: Mechanistic pathway for solubilization via deprotonation.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    
     values). 
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for amine basicity and salt formation/breaking).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Diazepam and related structures. (Used for comparative solubility data of diazepine class).

Technical Support Center: Troubleshooting Low Yields in 6-Fluoro-1,4-Diazepane Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting coupling reactions involving 6-fluoro-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields in the N-arylation of this fluorinated cyclic diamine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The introduction of a fluorine atom onto the 1,4-diazepane scaffold presents unique challenges, primarily due to its strong electron-withdrawing effects. This guide will address these specific issues in a question-and-answer format, providing detailed troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low to no conversion in my Buchwald-Hartwig coupling reaction with 6-fluoro-1,4-diazepane?

A1: The primary reason for low reactivity is the reduced nucleophilicity of 6-fluoro-1,4-diazepane. The highly electronegative fluorine atom significantly lowers the pKa of the amine nitrogens, making them less basic and less nucleophilic.[1][2][3] This decreased reactivity makes the crucial transmetalation step in the catalytic cycle more challenging.

To overcome this, a more reactive catalytic system is required. This typically involves a combination of a highly active palladium precatalyst, a specialized phosphine ligand, and a carefully selected base.

Q2: How do I choose the right ligand and palladium precatalyst for this challenging coupling?

A2: For electron-deficient amines, bulky and electron-rich phosphine ligands are generally the most effective.[4] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.

Ligand FamilyRecommended LigandsRationale
Biaryl Phosphines BrettPhos, RuPhos, XPhosThese are generally excellent for a wide range of amines and are a good starting point for optimization.[4]
Josiphos-type Ligands Josiphos SL-J009-1Can be effective in preventing over-arylation if mono-arylation is the desired outcome.
Ferrocene-based Ligands DPPF (1,1'-Bis(diphenylphosphino)ferrocene)Has shown success in the coupling of electron-deficient heteroaromatic amines.[4]

For the palladium source, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are more stable and efficiently generate the active Pd(0) species in situ.

Q3: What is the optimal base for the coupling of an electron-deficient amine like 6-fluoro-1,4-diazepane?

A3: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, they may not be optimal for electron-deficient amines and can lead to side reactions. Weaker inorganic bases often provide better results in these challenging couplings.

BasepKa of Conjugate AcidAdvantagesConsiderations
Cesium Carbonate (Cs₂CO₃) ~10.3Often the base of choice for coupling electron-deficient amines due to its good solubility and moderate basicity.[4]May require higher reaction temperatures.
Potassium Phosphate (K₃PO₄) ~12.3A good alternative to cesium carbonate, also known for its effectiveness in challenging aminations.Can be less soluble than Cs₂CO₃.
Sodium tert-Butoxide (NaOtBu) ~19Very strong base, can be effective but also carries a higher risk of side reactions like hydrodehalogenation.Use with caution and at lower temperatures initially.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong, non-nucleophilic base that can be useful when other bases fail.Highly moisture-sensitive.

Troubleshooting Guide

Problem 1: Low or No Product Formation

dot graph TD { A[Low/No Product] --> B{Is the Catalyst System Optimized for Electron-Deficient Amines?}; B -->|No| C[Switch to a Bulky, Electron-Rich Ligand (e.g., BrettPhos, RuPhos) and a Modern Pd Precatalyst (e.g., G3)]; B -->|Yes| D{Is the Base Appropriate?}; D -->|No| E[Screen Weaker Bases like Cs₂CO₃ or K₃PO₄]; D -->|Yes| F{Is the Reaction Temperature Sufficient?}; F -->|No| G[Gradually Increase Temperature (e.g., from 80°C to 110°C)]; F -->|Yes| H{Consider Solvent Effects}; H --> I[Try a More Polar Aprotic Solvent like Dioxane or Toluene]; } end Troubleshooting Low Product Formation

  • Rationale: The reduced nucleophilicity of 6-fluoro-1,4-diazepane requires a highly active catalyst and optimized conditions to drive the reaction forward. Weaker bases are often more effective for electron-deficient amines as they can minimize side reactions and catalyst decomposition that can occur with stronger bases.

Problem 2: Observation of Side Products (e.g., Hydrodehalogenation)

dot graph TD { A[Side Product Formation] --> B{What is the Primary Side Product?}; B -->|Hydrodehalogenation (Ar-H)| C[Switch to a Weaker Base (Cs₂CO₃ or K₃PO₄) and/or Lower the Reaction Temperature]; B -->|Homocoupling (Ar-Ar)| D[Decrease Catalyst Loading and Ensure Rigorous Degassing of the Reaction Mixture]; B -->|HF Elimination?| E[Use a Milder Base and Lower Temperature. Monitor by LC-MS for mass loss of 20 Da]; } end Troubleshooting Side Product Formation

  • Rationale: Hydrodehalogenation is often promoted by strong bases and high temperatures. Homocoupling can be a sign of catalyst decomposition, which is often exacerbated by the presence of oxygen. While less common, the potential for HF elimination from the fluorinated diazepine should be considered, especially under harsh basic conditions.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Arylation of 6-Fluoro-1,4-Diazepane (Starting Point for Optimization)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 6-fluoro-1,4-diazepane (or its Boc-protected derivative, 1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, and base to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the 6-fluoro-1,4-diazepane (if liquid, add via syringe; if solid, add with the other solids).

  • Add the degassed solvent to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Boc-Protection of 6-Fluoro-1,4-Diazepane

For selective mono-arylation, it is often advantageous to first protect one of the amine functionalities.

Materials:

  • 6-fluoro-1,4-diazepane (1.0 mmol, 1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 mmol, 1.05 equiv)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • Dichloromethane (DCM, 10 mL)

Procedure:

  • Dissolve 6-fluoro-1,4-diazepane in DCM.

  • Add triethylamine and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate portion-wise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.

References

  • Berthod, M., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(7), 1147-1153. [Link]

  • Checco, J. W., et al. (2015). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Organic Letters, 17(18), 4482-4485. [Link]

  • Zimmermann, K., & Müller, K. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved from [Link]

  • Wang, L., et al. (2012). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 42(21), 3163-3171. [Link]

  • Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Yin, J., & Buchwald, S. L. (2002). The palladium-catalyzed synthesis of aromatic amines from aryl halides and sulfonates. Thesis, Massachusetts Institute of Technology. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Li, Z., et al. (2022). Fluorine-Enhanced Catalytic Activity of Polyaniline-Supported Copper Nanoparticles in Buchwald–Hartwig Couplings of Pyrimidin-2-Amines. The Journal of Physical Chemistry C, 126(40), 17296-17305. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Zhang, W., & Lu, Y. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(4), 843-853. [Link]

  • Hollingworth, C., & Gouverneur, V. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 13(10), 13262-13303. [Link]

  • Gámez-Valenzuela, S., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(23), 7338. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. [Link]

  • Luo, Y., & Zhang, W. (2011). Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library. Combinatorial Chemistry & High Throughput Screening, 14(7), 593-603. [Link]

  • Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs. [Link]

  • Grimm, J. B., & Lavis, L. D. (2013). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters, 15(17), 4496-4499. [Link]

  • Jahanshahi, S., & Khalili, B. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19074. [Link]

  • Foley, D. J., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2447-2460. [Link]

  • El-Shorbagi, A. A., et al. (2006). Synthesis and pharmacological activities of novel 1-alkyl-4-aryl-6-hydroxyperhydro-1,4-diazepine-2,3-diones. Bulletin of Pharmaceutical Sciences, Assiut University, 29(1), 1-14. [Link]

  • Yoshida, K., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(14), 3247. [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

  • Ramajayam, R., et al. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Bioactive Compounds, 7(2), 94-115. [Link]

  • Sirois, L. E., et al. (2017). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development, 21(11), 1782-1789. [Link]

  • Chan, K., & Gouverneur, V. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 239, 109633. [Link]

  • Patel, M. R., & Shaikh, F. M. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 127-131. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Al-Abadleh, S., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. Molecules, 26(5), 1218. [Link]

  • Al-Momani, E. (2013). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. Thesis, University of St Andrews. [Link]

  • Gandon, V., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1375-1379. [Link]

  • Wu, J., & Wang, J. (2017). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Accounts of Chemical Research, 50(6), 1476-1488. [Link]

  • Trost, B. M., & McEachern, E. J. (2017). Fluorinated Amine Stereotriads via Allene Amination. Organic Letters, 19(15), 4042-4045. [Link]

Sources

Technical Support Center: 6-Fluoro-1,4-diazepane dihydrochloride Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 6-Fluoro-1,4-diazepane dihydrochloride (CAS: 2227206-69-9)[1].

When synthesizing or scaling up cyclic diamine salts, residual acids from deprotection steps (e.g., Boc-deprotection using HCl/dioxane) frequently remain trapped in the crystal lattice. This guide provides field-proven, self-validating methodologies to remove excess HCl without compromising the 2.0 molar equivalent stoichiometry of your dihydrochloride salt.

Workflow: Selecting the Optimal HCl Removal Strategy

Before proceeding, assess the physical state of your compound. The correct method depends entirely on how the excess HCl has interacted with ambient moisture.

G Start 6-Fluoro-1,4-diazepane 2HCl (Excess HCl Issue) Cond1 Assess Physical State of the Salt Start->Cond1 Powder Dry Powder (Minor excess HCl) Cond1->Powder Sludge Sticky Sludge (Trapped HCl/H2O) Cond1->Sludge Severe Severe Mismatch (>2.5 eq HCl) Cond1->Severe Action1 Protocol A: Vacuum Desiccation over KOH Powder->Action1 Action2 Protocol B: Azeotropic Distillation (Toluene/MeOH) Sludge->Action2 Action3 Protocol C: Freebase Extraction & Controlled Re-salting Severe->Action3 Valid Validation: Constant Mass / Titration Action1->Valid Action2->Valid Action3->Valid

Decision matrix for selecting the optimal excess HCl removal strategy.

Troubleshooting FAQs: Understanding the Causality

Q: Why does my 6-Fluoro-1,4-diazepane dihydrochloride rapidly turn into a sticky syrup on the benchtop? A: The presence of excess, unreacted HCl gas within the bulk powder is the root cause. Free HCl is exceptionally hygroscopic. Upon exposure to ambient air, it rapidly absorbs atmospheric moisture, creating a localized, highly acidic aqueous microenvironment. This moisture dissolves the 6-Fluoro-1,4-diazepane dihydrochloride crystals, collapsing the lattice and turning the powder into a solvated sludge.

Q: Can I just wash the powder with water to remove the excess acid? A: No. As a dihydrochloride salt of a low-molecular-weight cyclic diamine, 6-Fluoro-1,4-diazepane is highly water-soluble[1]. Washing with water or any highly polar protic solvent will dissolve your target compound entirely, leading to massive yield losses.

Q: What is the least invasive way to remove volatile excess HCl if my product is still a dry powder? A: High-vacuum desiccation over a strong base. By placing the material in a sealed vacuum chamber with solid anhydrous potassium hydroxide (KOH) pellets, you create an acid-base vapor scavenging system[2]. The KOH acts as an irreversible sink for volatile HCl gas, pulling it out of the powder without stripping the strongly bound protons from the diazepane nitrogens.

Q: My material has already degraded into a syrup. Will vacuum desiccation still work? A: No. Once the material has absorbed enough moisture to become a syrup, the excess HCl is stabilized by hydrogen bonding with the trapped water molecules. Vacuum alone is insufficient to break this network. You must use azeotropic distillation (Protocol B). By adding toluene and concentrating the mixture, the toluene-water-HCl azeotrope will mechanically strip the moisture and free acid during evaporation[3],[4].

Methodology Selection Matrix

MethodologyMechanistic PrincipleIdeal Starting Material StateRisk of Over-DeprotonationValidation Metric
Protocol A: Vacuum Desiccation (KOH) Acid-base vapor scavengingFree-flowing powderLowConstant mass achieved
Protocol B: Azeotropic Distillation Co-evaporation of H2O/HClHygroscopic sludge/syrupLow to ModeratePhysical state transition
Protocol C: Freebasing & Re-salting Complete reset of stoichiometryUnknown or severely degradedHigh (if >2.0 eq added)Argentometric titration

Self-Validating Experimental Protocols

Protocol A: Vacuum Desiccation over KOH

Use this protocol for dry powders exhibiting a mild acidic odor or slight clumping.

  • Preparation: Transfer the 6-Fluoro-1,4-diazepane dihydrochloride powder to a pre-weighed, wide-mouth amber glass vial. Spread the powder thinly to maximize the exposed surface area.

  • Chamber Setup: Fill the bottom tray of a vacuum desiccator with fresh, solid anhydrous potassium hydroxide (KOH) pellets[2].

  • Desiccation: Place the open vial into the desiccator. Apply high vacuum (≤ 1 mbar) at room temperature.

  • Self-Validation (Mass Tracking): Weigh the vial every 12 hours. The protocol is a self-validating system: it is complete only when the mass stabilizes (

    
     mg between consecutive readings). This plateau confirms that all unbound, volatile HCl and trace moisture have been successfully scavenged by the KOH.
    
Protocol B: Azeotropic Distillation & Trituration

Use this protocol if the salt has absorbed moisture and collapsed into a sticky syrup.

  • Dissolution: Dissolve the hygroscopic sludge in a minimal volume of anhydrous methanol (approx. 2 mL/g).

  • Azeotrope Formation: Add anhydrous toluene (10 mL/g) to the solution. Toluene forms a low-boiling ternary-like azeotrope with water and polar solvents, facilitating the co-evaporation of trapped free HCl[3].

  • Evaporation: Concentrate the mixture under reduced pressure (40°C, 25-30 mbar) using a rotary evaporator until a residual volume of ~10% remains[4].

  • Cycling: Repeat the methanol/toluene addition and evaporation cycle two more times. This repetitive cycling ensures the complete mechanical removal of the acidic aqueous microenvironment[3].

  • Self-Validation (Phase Transition): Upon the final evaporation cycle, the physical state of the material will validate the process. The material will crash out as a crisp, free-flowing solid rather than reverting to a syrup. Triturate the resulting solid with cold diethyl ether, filter under a nitrogen blanket, and dry.

Protocol C: Freebasing and Controlled Re-salting

Use this protocol if the stoichiometry is severely compromised (>2.5 eq HCl) and exact molar equivalents are required for downstream coupling.

  • Neutralization: Dissolve the degraded salt in minimal deionized water and cool to 0°C. Slowly add 1M NaOH dropwise until the aqueous layer reaches pH 10. This fully deprotonates the nitrogens, converting the salt to the free 6-Fluoro-1,4-diazepane base.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL). Combine the organic layers and dry over anhydrous

    
    .
    
  • Filtration: Filter off the drying agent and transfer the DCM solution to a flame-dried round-bottom flask cooled to 0°C.

  • Controlled Precipitation: Dropwise, add exactly 2.05 equivalents of 4M HCl in 1,4-dioxane under vigorous magnetic stirring. The pure dihydrochloride will immediately precipitate as a brilliant white powder[3].

  • Self-Validation (Titration): Isolate the precipitate via vacuum filtration and dry. To validate the stoichiometric integrity of the newly formed salt, perform an argentometric titration (Mohr method) on a 10 mg sample. A result of exactly 2.0 ± 0.05 equivalents of chloride definitively confirms the system has been reset to the correct dihydrochloride state.

References

1.1 2.2 3.3 4. 4

Sources

Section 1: Fluorination of 6-Hydroxy Precursors (The DAST/Deoxo-Fluor Route)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-Fluoro-1,4-Diazepane Synthesis

Welcome to the Advanced Synthesis Support Center. The 6-fluoro-1,4-diazepane (homopiperazine) scaffold is a highly privileged chiral pharmacophore in modern drug discovery[1]. However, installing and maintaining the C6 stereocenter is notoriously difficult due to the unique electronic environment created by the fluorine atom and the adjacent ring nitrogens.

This guide addresses the two most common modes of failure reported by synthetic chemists: fluorination-induced rearrangement and base-catalyzed epimerization .

Q: I am treating enantiopure (S)-1-Boc-4-benzyl-6-hydroxy-1,4-diazepane with DAST, but my 6-fluoro product is completely racemic and contains ring-contracted impurities. Why is this happening?

A: Neighboring Group Participation (NGP). The synthesis of 6-fluoro-1,4-diazepanes typically relies on the nucleophilic fluorination of a chiral alcohol precursor using reagents like DAST or Deoxo-Fluor[2]. However, the nitrogen atoms in the diazepane ring are highly nucleophilic. If they are protected with electron-donating groups (like Benzyl) or weak electron-withdrawing groups (like Boc), the nitrogen lone pair will intramolecularly attack the DAST-activated C6-oxygen intermediate.

This forms a transient, highly reactive bicyclic aziridinium or azetidinium intermediate. When the fluoride ion finally attacks, it does so indiscriminately from either face of this intermediate, completely destroying the stereocenter and yielding a racemic mixture. Furthermore, off-target attack by fluoride leads to ring-contracted 2-(fluoromethyl)piperazine impurities.

The Solution: You must use strongly electron-withdrawing protecting groups, such as Tosyl (Ts) or 4-Nitrobenzenesulfonyl (Nosyl)[3]. These groups pull electron density away from the nitrogen lone pairs via strong resonance and inductive effects, neutralizing their nucleophilicity. This forces the reaction through a clean SN2 pathway, ensuring complete inversion of stereochemistry.

Fig 1: NGP vs. SN2 pathways during the deoxofluorination of 6-hydroxy-1,4-diazepanes.

Standardized Protocol: Enantioselective Synthesis of (R)-6-Fluoro-1,4-ditosyl-1,4-diazepane

This protocol is designed as a self-validating system to ensure stereochemical integrity.

  • Setup: Dissolve 10.0 mmol of (S)-1,4-ditosyl-1,4-diazepan-6-ol in 50 mL of anhydrous dichloromethane (DCM) under a strict Argon atmosphere.

  • Activation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Fluorination: Add 15.0 mmol (1.5 eq) of Deoxo-Fluor dropwise over 15 minutes. Maintain stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with 20 mL of saturated aqueous NaHCO₃ (dropwise to control gas evolution). Extract with DCM (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Quality Control):

    • TLC: Confirm complete consumption of starting material (Rf = 0.45 in 3:1 Hexane/EtOAc).

    • ¹⁹F NMR: A single distinct peak at approximately -185 ppm confirms successful fluorination. The presence of multiple fluorine signals indicates NGP-induced rearrangement.

    • Chiral HPLC: Run against a racemic standard. Target enantiomeric excess (ee) should be >98%.

Section 2: Downstream Processing & Base-Catalyzed Epimerization

Q: My fluorination step was successful (ee > 98%), but after removing the protecting groups and coupling the diazepane to my drug scaffold, the ee dropped to 40%. What caused this?

A: Alpha-Fluoro Carbanion Formation. The C-F bond is highly polarized. Fluorine's strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the C6 proton[1]. During downstream steps—such as N-deprotection or SNAr coupling to a heteroaryl scaffold—the use of strong bases or high temperatures will cause the abstraction of this relatively acidic C6 proton.

This generates a planar (or rapidly inverting) alpha-fluoro carbanion. Upon reprotonation, the hydrogen atom can re-enter from either the top or bottom face, leading to rapid epimerization and loss of enantiomeric purity[4].

Fig 2: Base-catalyzed epimerization pathway of chiral 6-fluoro-1,4-diazepanes.

The Solution: You must strictly control the basicity of your reaction conditions. Avoid bases whose conjugate acids have a pKa > 11.

Quantitative Impact of Base Selection on Enantiomeric Excess

The following table summarizes the causal relationship between base strength, reaction conditions, and the retention of stereochemistry during the N-alkylation/coupling of 6-fluoro-1,4-diazepane intermediates:

Base UsedConjugate Acid pKaSolventTemp (°C)Time (h)Final % eeOutcome
NaH ~35DMF602< 5% Complete Racemization
NaOH (aq) 15.7Dioxane80445% Severe Epimerization
DBU 13.5DCM251282% Moderate Epimerization
K₂CO₃ 10.3MeCN6012> 95% Retained
DIPEA 10.5DMF2518> 99% Fully Retained

Best Practice Protocol for Downstream Coupling: When coupling the deprotected 6-fluoro-1,4-diazepane to an electrophile (e.g., a heteroaryl chloride), utilize N,N-Diisopropylethylamine (DIPEA) as the base in a polar aprotic solvent like DMF or DMSO. Keep the reaction temperature at or below 40 °C. If higher temperatures are absolutely required for the SNAr reaction to proceed, switch to a Buchwald-Hartwig cross-coupling utilizing a weak inorganic base like Cs₂CO₃ to avoid generating the alpha-fluoro carbanion.

References

  • Preparation and uses of pyrimidinone derivatives. Google Patents.
  • Novel tricyclic compounds. Google Patents.
  • NOVEL TRICYCLIC COMPOUNDS. Googleapis.com.
  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Google Patents.

Sources

Technical Support Center: Purification of Polar Fluorinated Diazepane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting & Methodologies for Polar Fluorinated Diazepane Scaffolds[1]

Executive Summary & Chemical Logic

Polar fluorinated diazepanes represent a unique intersection of challenges in medicinal chemistry. The diazepane ring (a 7-membered heterocycle with two nitrogens) is inherently basic and polar.[1] The introduction of fluorine atoms (F) creates a "Janus-faced" molecule:

  • Polarity: The amine nitrogens (secondary or tertiary) create strong interactions with silanols on normal phase silica, leading to peak tailing.[1]

  • Electronic Modulation: Fluorine is highly electronegative.[1] Depending on its position (α, β, or γ to the nitrogen), it lowers the pKa of the amine via inductive effects (often by 1.5–2.0 log units) [1]. This alters the pH required for effective "free-basing" in extractions or chromatography.

  • Detection: Unless fused to an aromatic system, these scaffolds often lack strong UV chromophores, making standard UV-Vis triggering unreliable.[1]

This guide provides self-validating protocols to overcome these specific hurdles.

Decision Matrix: Method Selection

Before initiating purification, determine the optimal path based on your compound's specific polarity and quantity.[1]

purification_decision_tree Start Start: Crude Fluorinated Diazepane Solubility Is it soluble in DCM/EtOAc? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol Lipophilic No_Sol No (Only MeOH/H2O/DMSO) Solubility->No_Sol Hydrophilic Impurity_Profile Impurity Profile? Yes_Sol->Impurity_Profile RP_Check Retention on C18 @ pH 2? No_Sol->RP_Check Non_Basic Non-basic impurities Impurity_Profile->Non_Basic Close_Eluting Close-eluting polar amines Impurity_Profile->Close_Eluting SCX Protocol B: SCX Catch & Release Non_Basic->SCX Flash_Basic Protocol A: Basified Silica Flash Close_Eluting->Flash_Basic Retained Retained RP_Check->Retained Void Elutes in Void RP_Check->Void Prep_High_pH Prep HPLC (High pH C18) Retained->Prep_High_pH HILIC Protocol C: HILIC Void->HILIC

Figure 1: Decision matrix for selecting purification techniques based on solubility and retention characteristics.

Troubleshooting Guide (Q&A)

Issue 1: "My compound streaks across the entire column on normal phase silica."

Diagnosis: This is the classic "amine effect."[1] The basic nitrogens in the diazepane ring are hydrogen-bonding with the acidic silanols (Si-OH) on the silica surface.

The Fix: You must competitively block these silanol sites or deactivate the amine.

  • Option A (The Additive): Use 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) in your mobile phase.[1]

    • Expert Insight: For fluorinated diazepanes, NH₄OH is superior to TEA.[1] TEA salts are difficult to remove completely and can interfere with NMR.[1] NH₄OH is volatile.[1]

  • Option B (The Stationary Phase): Switch to Amine-Functionalized Silica (NH₂-Silica) .[1]

    • Mechanism:[1] The stationary phase is already basic.[1] It repels the basic diazepane, leading to sharp peaks without needing mobile phase additives [2].[1]

Issue 2: "I lost my product during rotary evaporation."

Diagnosis: Fluorination can increase volatility.[1] Additionally, lower molecular weight diazepanes (especially free bases) have significant vapor pressure.[1]

The Fix:

  • Salt Formation: Never concentrate the free base to dryness if the MW is < 250. Treat the fraction with 1M HCl in ether or dioxane to generate the hydrochloride salt before evaporation.

  • Temperature Control: Do not exceed 30°C in the water bath.

Issue 3: "The compound elutes in the void volume on Reverse Phase (C18)."

Diagnosis: The compound is too polar and fully ionized at standard acidic pH (0.1% Formic Acid).[1] The fluorine atoms increase polarity, and the protonated amines resist hydrophobic interaction with the C18 chains.

The Fix: Switch to High pH Reverse Phase Chromatography .

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Mechanism:[1] At pH 10, the diazepane amines (pKa typically 8–9, lowered slightly by fluorine) are deprotonated (neutral). This drastically increases hydrophobicity and retention on the C18 column [3].[1]

  • Warning: Ensure your column is rated for pH > 9 (e.g., hybrid particle technology).[1]

Issue 4: "I cannot see my peak on the UV chromatogram."

Diagnosis: Diazepanes lack a conjugated π-system.[1] Fluorine does not add UV absorbance.[1]

The Fix:

  • Primary: Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) triggering.[1]

  • Secondary (Fraction Analysis): Use ¹⁹F NMR .[1] It is a background-free technique.[1] Run a quick ¹⁹F NMR on crude fractions; the fluorine signal is sharp and distinct, allowing you to track the product without UV [4].

Detailed Protocols

Protocol A: Basified Silica Flash Chromatography

Best for: Moderately polar free bases soluble in DCM.

Materials:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (28-30% NH₃ in water)[1]

Step-by-Step:

  • Mobile Phase Preparation: Prepare a stock solution of "Basified MeOH" by adding 10 mL of NH₄OH to 90 mL of MeOH (10% v/v).[1]

  • Equilibration: Flush the silica column with 100% DCM containing 1% TEA (optional pre-wash) or simply equilibrate with the starting gradient.[1]

  • Gradient:

    • Solvent A: DCM

    • Solvent B: Basified MeOH (from step 1)[1]

    • Profile: 0–5% B over 5 CV (Column Volumes), then 5–20% B over 15 CV.[1]

  • Observation: The NH₃ keeps the diazepane deprotonated and competes for silanol sites.[1] Expect the product to elute earlier than on neutral silica.[1]

Protocol B: SCX Catch-and-Release (Solid Phase Extraction)

Best for: Scavenging diazepanes from non-basic reaction byproducts (e.g., removing excess alkyl halides or neutral coupling reagents).[1]

Mechanism: SCX (Strong Cation Exchange) resins contain sulfonic acid groups that bind the basic diazepane.[1]

scx_workflow Load 1. LOAD Crude in MeOH/DCM (Neutral pH) Wash 2. WASH MeOH (Removes non-basics) Load->Wash Impurities to Waste Elute 3. ELUTE 2M NH3 in MeOH (Releases Diazepane) Wash->Elute Product Retained

Figure 2: SCX Catch-and-Release workflow for rapid purification.

Step-by-Step:

  • Conditioning: Wash the SCX cartridge with 3 CV of MeOH.[1]

  • Loading: Dissolve crude mixture in MeOH (or DCM/MeOH 1:1). Load onto cartridge.

    • Note: The diazepane binds to the sulfonic acid.

  • Washing: Flush with 5 CV of MeOH.

    • Result: Neutral and acidic impurities (catalysts, non-basic starting materials) are washed away.[1]

  • Elution: Elute with 2M NH₃ in MeOH .

    • Result: The ammonia displaces the diazepane. Collect this fraction.

  • Finishing: Concentrate the eluate to obtain the pure free base.

Protocol C: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Highly polar, water-soluble intermediates that fail on C18.

Expert Insight: HILIC works by creating a water-rich layer on the surface of a polar stationary phase.[1][2] The analyte partitions between the ACN-rich mobile phase and this water layer.

Parameters:

  • Column: Amide-bonded silica or Zwitterionic (ZIC-HILIC).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3) or Ammonium Acetate (pH 5.8).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: Reverse of C18. Start High Organic.

    • Start: 95% B (ACN) / 5% A (Buffer).[1]

    • End: 50% B / 50% A.[1]

  • Sample Diluent: Sample MUST be dissolved in high organic content (e.g., 80% ACN).[1] Injecting a water-dissolved sample will disrupt the HILIC mechanism and cause peak distortion [5].[1]

Data Tables

Table 1: Solvent System Compatibility
MethodMobile Phase AMobile Phase BModifierApplication
Normal Phase DCM or HeptaneMeOH or EtOAc1% NH₄OHGeneral purification of free bases.[1]
Reverse Phase (High pH) 10mM NH₄HCO₃ (aq)ACNpH 10Hydrophobic retention of basic amines.[1]
Reverse Phase (Low pH) 0.1% Formic Acid (aq)ACNpH 2.5Only for lipophilic analogs; polar ones will void.[1]
HILIC 10mM NH₄OAc (aq)ACNNoneHighly polar/water-soluble intermediates.[1]

References

  • Hrazdira, I. et al. (2023).[1] Fluorine in Medicinal Chemistry: A Review of pKa Modulation. Journal of Medicinal Chemistry. [Link]

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Waters Corporation. (2021).[1] Effect of pH on Retention of Basic Compounds in Reversed-Phase HPLC. [Link][1]

  • Biffinger, J. C. et al. (2004).[1][3] The polar hydrophobicity of fluorinated compounds. ChemBioChem.[1][3] [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of 6-Fluoro-1,4-diazepane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Fluoro-1,4-diazepane and its various salt forms. This document provides in-depth guidance, troubleshooting, and best practices for managing the challenges associated with the hygroscopic nature of these compounds. Understanding and controlling moisture interaction is critical for ensuring experimental reproducibility, compound stability, and the overall quality of your research and development outcomes.

Part 1: The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For active pharmaceutical ingredients (APIs) like 6-Fluoro-1,4-diazepane salts, this property is not a mere inconvenience; it is a critical parameter that can profoundly influence the material's physical and chemical characteristics. Moisture uptake can lead to a cascade of issues, including:

  • Chemical Degradation: The presence of water can facilitate hydrolysis, potentially leading to the formation of impurities and a reduction in the active ingredient's potency.[3][4]

  • Physical Instability: Moisture can induce changes in the crystalline structure, cause clumping and caking, and alter flow properties, which complicates handling and downstream processing like tablet manufacturing.[1][3]

  • Inaccurate Measurements: The absorption of water adds mass, making it difficult to accurately weigh the compound, which is crucial for preparing solutions of a specific concentration and for stoichiometric calculations in chemical reactions.[5]

  • Compromised Performance: For formulated products, changes in the physical state of the API can affect dissolution rates, stability, and ultimately, bioavailability.[3]

This guide is designed to equip you with the knowledge and practical techniques to mitigate these risks effectively.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the handling and use of 6-Fluoro-1,4-diazepane salts.

Identification & Characterization
Q1: My data sheet for 6-Fluoro-1,4-diazepane hydrochloride doesn't explicitly state it's hygroscopic. How can I determine its moisture sensitivity?

While a datasheet may not always provide detailed hygroscopicity data, salts of small amine-containing molecules, particularly hydrochlorides and hydrobromides, are often hygroscopic.[5][6] The most definitive way to characterize your specific batch is through Dynamic Vapor Sorption (DVS) analysis. This technique measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels, providing a clear profile of its moisture-absorbing tendencies.[7]

If you lack access to DVS, a simple, qualitative test can be performed:

  • Place a small, accurately weighed amount of the salt on a watch glass.

  • Leave it in an open, ambient environment for a controlled period (e.g., 1-2 hours), weighing it at regular intervals.

  • A significant weight gain indicates hygroscopicity.[8]

Q2: What are the visual indicators that my 6-Fluoro-1,4-diazepane salt has absorbed excessive moisture?

Visual inspection is the first line of defense. Key indicators include:

  • Change in Appearance: The material may transition from a fine, free-flowing powder to a clumpy, caked, or sticky solid.[9]

  • Formation of a Paste: With increasing moisture uptake, the solid may begin to look wet or form a paste.[9]

  • Deliquescence: In cases of high hygroscopicity and ambient humidity, the salt may absorb enough water to completely dissolve and form a saturated solution.[5][8]

Q3: What are the downstream consequences of using a sample that has been unknowingly exposed to moisture?

Using a moisture-laden sample can severely compromise your results. The primary consequences are:

  • Inaccurate Concentration: The measured weight will be artificially high due to the mass of the absorbed water. This leads to the preparation of solutions with a lower-than-intended concentration of the active compound.[5]

  • Poor Processability: In formulation, moisture-induced clumping can lead to poor powder flow, adhesion to manufacturing equipment like tablet punches, and non-uniform dosage forms.[3]

  • Altered Solid-State Properties: Moisture can induce a phase transition from an anhydrous form to a hydrate, which can have different solubility and stability profiles, affecting the drug's performance.[3]

Handling & Storage
Q4: What are the ideal storage conditions for hygroscopic 6-Fluoro-1,4-diazepane salts?

Proper storage is paramount. The goal is to create a micro-environment that is significantly drier than the ambient atmosphere.

  • Primary Container: Always store the salt in a tightly sealed, airtight container.[9]

  • Secondary Environment: Place the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) or in a controlled low-humidity environment like a dry box or glove box.[5][9] For highly sensitive materials, storage under an inert atmosphere (nitrogen or argon) is recommended.[9]

Q5: What is the correct procedure for weighing a hygroscopic sample to ensure accuracy?

Accurate weighing requires minimizing atmospheric exposure.

  • Controlled Environment: The ideal method is to weigh the salt inside a glove box or a balance enclosure purged with dry air or nitrogen.[10]

  • Rapid Weighing: If a controlled environment is unavailable, the process must be done as quickly as possible. Have all equipment ready, minimize the time the container is open, and use a low-static, moisture-resistant weighing paper.[5]

  • Pre-filled Vials: For screening reactions, using pre-weighed vials prepared in a controlled environment can bypass the need for handling the hygroscopic solid in the open lab.[10]

Q6: My lab doesn't have a glove box. What are the best alternative handling strategies?

While a glove box is ideal, you can still manage hygroscopic salts with careful technique.

  • Glove Bag: A disposable glove bag is a cost-effective alternative that provides a contained, low-humidity environment for short-term handling.[10]

  • Desiccator Technique: Allow the sealed container of the salt to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Work Quickly and in Small Batches: Only take out the amount of material needed for the immediate experiment and promptly reseal the main container.

Experimental & Formulation Troubleshooting
Q7: My entire stock of 6-Fluoro-1,4-diazepane salt has become caked. Is it still usable? How can I dry it?

If the material has only physically clumped and you have no reason to suspect chemical degradation, it may be salvageable by drying.

  • Vacuum Oven Drying: The most common method is to dry the material in a vacuum oven.[5] It is crucial to use a moderate temperature (e.g., 40-50°C) and to first verify the thermal stability of your specific salt to avoid decomposition.

  • Lyophilization (Freeze-Drying): If the salt is dissolved in a suitable solvent (and has not degraded), lyophilization can be used to obtain a dry, fluffy powder.

Caution: Always perform an analytical check (e.g., NMR, LC-MS) on a small portion of the dried material to confirm its chemical integrity before using it in critical experiments.

Q8: How can I mitigate the hygroscopic nature of 6-Fluoro-1,4-diazepane salts during drug formulation?

Several formulation strategies can be employed to protect the API from moisture.[3][11]

  • Film Coating: Applying a moisture-barrier film coating to tablets or pellets can physically shield the hygroscopic core from the environment.[3][11]

  • Co-processing with Excipients: Blending the API with excipients that preferentially absorb moisture or have hydrophobic properties can help protect the active ingredient.[4]

  • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the material's affinity for water.[4][11]

  • Packaging: Using high-barrier packaging materials, such as foil-foil blisters, is a critical final step to ensure shelf-life stability.[2][3]

Q9: Which method is best for accurately determining the water content of my sample?

The choice of method depends on the nature of the water and the required accuracy.

  • Karl Fischer Titration (KFT): This is the gold standard for water content determination as it specifically measures water, distinguishing it from other volatile components. Coulometric KFT is ideal for very low moisture levels, while volumetric KFT is suitable for higher levels.[12]

  • Loss on Drying (LOD): This gravimetric method measures the total weight loss of a sample upon heating.[13][14] While simpler, it is less specific than KFT because it will also measure the loss of any other volatile solvents present, not just water. The result is "moisture content" only if water is the sole volatile component.[13][15]

Part 3: Protocols & Methodologies

Protocol 1: Standard Operating Procedure for Weighing Hygroscopic Salts

This protocol outlines the step-by-step process for accurately weighing a moisture-sensitive compound like 6-Fluoro-1,4-diazepane hydrochloride.

Objective: To accurately weigh a hygroscopic solid while minimizing moisture uptake.

Materials:

  • Analytical balance (ideally within a low-humidity enclosure)

  • Spatula

  • Weighing vessel (e.g., glass vial, anti-static weigh boat)

  • Sealed container of 6-Fluoro-1,4-diazepane salt

  • Desiccator

Procedure:

  • Equilibration: Place the sealed stock container of the salt in a desiccator next to the balance for at least 30 minutes to allow it to equilibrate to the ambient temperature.

  • Preparation: Tare the weighing vessel on the balance. Prepare your solvent and other reagents so you can proceed immediately after weighing.

  • Transfer: Open the stock container. Working swiftly and deliberately, use the spatula to transfer an approximate amount of the salt to the tared weighing vessel.

  • Seal & Weigh: Immediately and tightly reseal the stock container. Record the stable mass from the balance.

  • Post-Handling: Return the stock container to the desiccator for proper storage. Proceed immediately with your experimental step (e.g., dissolving the weighed sample).

Protocol 2: Moisture Content Determination by Karl Fischer Titration (Volumetric)

Objective: To quantify the percentage of water in a sample of 6-Fluoro-1,4-diazepane salt.

Materials:

  • Karl Fischer titrator (volumetric)

  • Appropriate KF reagents (titrant and solvent)

  • Gastight syringe for sample introduction

  • Analytical balance

Procedure:

  • System Preparation: Start the KF titrator and allow the titration cell to condition until a stable, low-drift rate is achieved.

  • Titer Determination: Accurately determine the titer (concentration) of the KF titrant using a certified water standard or pure water. Run this in triplicate and use the average value.

  • Sample Preparation: In a low-humidity environment if possible, accurately weigh a suitable amount of the 6-Fluoro-1,4-diazepane salt into a clean, dry vial. The target sample size depends on the expected water content.

  • Sample Analysis: Quickly introduce the weighed sample into the KF titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the sample weight, titrant volume consumed, and the predetermined titer. The result is typically expressed as a weight/weight percentage (% w/w).

  • Replicates: Run the analysis on at least two more samples to ensure the precision of the result.

Part 4: Data Summary & Visualizations

Table 1: General Recommendations for Handling Hygroscopic Compounds
ParameterRecommendationRationale
Storage Humidity As low as reasonably practicable; ideally <30% RH.Minimizes the water vapor pressure gradient between the environment and the solid, reducing the driving force for moisture absorption.[3]
Storage Temperature Controlled room temperature (as per stability data).Prevents temperature fluctuations that can cause condensation inside the container.
Handling Environment Glove box or dry box (Inert atmosphere for highly sensitive compounds).Provides a controlled, low-humidity environment, preventing moisture uptake during manipulation.[5][10]
Weighing Technique Rapid weighing or weighing within a controlled enclosure.Minimizes the duration of exposure to atmospheric moisture, ensuring mass accuracy.[5]
Drying Method Vacuum oven at moderate temperature (verify thermal stability first).Removes absorbed water without causing chemical degradation of the compound.[5]
Diagrams

HygroscopicHandlingWorkflow is_hygro is_hygro store_dry store_dry is_hygro->store_dry Yes / Unknown handle_open handle_open is_hygro->handle_open No (Confirmed) store_dry->handle_open Alternative handle_controlled handle_controlled store_dry->handle_controlled Ideal weigh weigh handle_open->weigh handle_controlled->weigh

WeighingProtocol start Start Weighing equilibrate Equilibrate Sealed Container to Room Temp in Desiccator start->equilibrate tare Place Weighing Vessel on Balance and Tare equilibrate->tare open_transfer Open Stock Container & Swiftly Transfer Sample tare->open_transfer seal_stock Immediately Reseal Stock Container open_transfer->seal_stock record_mass Allow Balance to Stabilize & Record Mass seal_stock->record_mass end Proceed to Dissolution record_mass->end

References

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]

  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed. Available at: [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - ResearchGate. Available at: [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. Available at: [Link]

  • Determination of Moisture Content of Hygroscopic Building Materials Using Time Domain Reflectometry - Science Alert. Available at: [Link]

  • Complete Guide to Moisture Content Test & Its Importance. Available at: [Link]

  • EXPLAINED: Moisture Content Analysis using the Gravimetric Process. Available at: [Link]

  • METHOD OF DETERMINATION OF MOISTURE CONTENT. Available at: [Link]

  • 6-Fluoro-1,4-diazepane hydrochloride - Achmem. Available at: [Link]

  • How do you handle hygroscopic salts? - HepatoChem. Available at: [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. Available at: [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. Available at: [Link]

  • 6-fluoro-4-(4-methyl-1,4-diazepane-1-carbonyl)-1,2-dihydroquinolin-2-one - Chemspace. Available at: [Link]

  • 6,6-difluoro-1,4-diazepane dihydrochloride - PubChemLite. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. Available at: [Link]

  • PROPERTIES OF SALTS Some salts undergo the following processes 1. Deliquescence 2. Hygroscopy 3. Efflorescence Deliquescence Com - FCT EMIS. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

Sources

resolving emulsion issues during workup of diazepane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of diazepane derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate a common challenge in the workup of these compounds: emulsion formation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding Emulsion Formation in Diazepane Workups

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets within the other.[1] During the workup of diazepane derivatives, which are often basic in nature, the conditions are frequently conducive to the formation of stubborn emulsions that can complicate purification and reduce yields.

Several factors contribute to this issue:

  • Surfactant-like Byproducts: The synthesis of complex organic molecules like diazepanes can generate byproducts with amphiphilic properties, meaning they have both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics.[2][3] These molecules can act as emulsifying agents, stabilizing the mixture of the organic and aqueous phases.

  • pH of the Aqueous Layer: Diazepane derivatives are typically basic. During an extractive workup, it is common to use an acidic aqueous wash to protonate the desired compound and pull it into the aqueous layer, or a basic wash to deprotonate any acidic impurities.[4] These acid-base manipulations can lead to the formation of salts that may have surfactant properties, thereby promoting emulsion formation.[5]

  • Choice of Organic Solvent: Certain solvents are more prone to forming emulsions than others. Dichloromethane (DCM), for instance, is notorious for this, especially when used to extract basic aqueous solutions.[6]

  • Vigorous Agitation: While thorough mixing is necessary for efficient extraction, excessive shaking can increase the surface area between the two phases and lead to the formation of a stable emulsion.[2]

Troubleshooting Guide: Resolving Emulsions

When faced with an emulsion, a systematic approach is often the most effective. The following guide provides a series of steps, from the simplest to the more involved, to help you break emulsions and recover your product.

Step 1: The Simplest First Steps (Mechanical Disruption)

Often, the least invasive methods are sufficient to resolve a weak emulsion.

  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[6] Gravity alone can often be enough to cause the droplets to coalesce and the layers to separate.

  • Gentle Agitation: Gently swirl the separatory funnel or tap the sides of the glass.[6] This can help to break up the emulsion without introducing enough energy to reform it.

Step 2: Altering the Aqueous Phase Properties

If mechanical methods fail, the next step is to change the chemical properties of the aqueous layer to destabilize the emulsion.

  • "Salting Out" with Brine: This is the most common and often highly effective technique.[1][6] Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer makes it more polar, which decreases the solubility of organic compounds and surfactant-like molecules within it, forcing them into the organic layer and promoting phase separation.[6][7]

    Protocol: Adding Brine

    • To the separatory funnel containing the emulsion, add a volume of saturated NaCl solution equal to approximately 10-20% of the total liquid volume.

    • Gently swirl the funnel or slowly invert it a few times to mix. Avoid vigorous shaking.

    • Allow the funnel to stand and observe for phase separation.

  • Adjusting the pH: Since diazepane derivatives are basic, the pH of the aqueous layer can significantly influence emulsion stability.[1]

    • If the emulsion formed during a basic wash, carefully adding a dilute acid (e.g., 1M HCl) can help.

    • Conversely, if the emulsion appeared after an acidic wash, a dilute base (e.g., 1M NaOH) might be effective. Be mindful of the pH stability of your target compound when making these adjustments.

Step 3: Advanced Techniques for Stubborn Emulsions

For particularly persistent emulsions, more advanced methods may be necessary.

  • Filtration: Passing the emulsion through a filter medium can physically disrupt the droplets.[1]

    • Glass Wool: A simple plug of glass wool in a filter funnel can be effective.

    • Celite®: Filtering the entire mixture through a pad of Celite® on a Büchner funnel is a very effective method for breaking stubborn emulsions.[8]

    Protocol: Filtration through Celite®

    • Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®.

    • Wet the Celite® pad with the organic solvent being used in the extraction.

    • Apply gentle vacuum and pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad.

    • The two distinct layers should pass through and can be collected in the filter flask.

    • Transfer the filtrate back to a clean separatory funnel to separate the layers.

  • Centrifugation: If the volume is manageable, centrifugation is a highly effective method for breaking emulsions.[1][9][10][11] The centrifugal force accelerates the separation of the dispersed droplets.[12][13]

  • Solvent Addition:

    • Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes help.[2][3]

    • Water-Miscible Solvent: In some cases, adding a small amount of a water-miscible solvent like ethanol or methanol can disrupt the intermolecular forces holding the emulsion together.[5] Use this method with caution, as it can affect the partitioning of your compound.

Decision-Making Workflow

The following diagram illustrates a logical progression for tackling emulsion issues during the workup of diazepane derivatives.

Emulsion_Troubleshooting start Emulsion Forms During Workup wait Let Stand (10-30 min) & Gentle Swirling start->wait brine Add Saturated Brine (Salting Out) wait->brine Emulsion Persists separated Phases Separated wait->separated Emulsion Breaks ph_adjust Adjust pH of Aqueous Layer brine->ph_adjust Emulsion Persists brine->separated Emulsion Breaks filter Filter through Glass Wool or Celite® ph_adjust->filter Emulsion Persists ph_adjust->separated Emulsion Breaks centrifuge Centrifugation filter->centrifuge Emulsion Persists filter->separated Emulsion Breaks solvent Add a Different Solvent centrifuge->solvent Emulsion Persists centrifuge->separated Emulsion Breaks solvent->separated Emulsion Breaks

Caption: Troubleshooting workflow for resolving emulsions.

Frequently Asked Questions (FAQs)

Q1: Can I prevent emulsions from forming in the first place?

A1: Yes, prevention is often the best strategy.

  • Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow the phases to mix with minimal turbulence.[2]

  • If you know a particular reaction is prone to emulsion formation, consider adding brine to the initial aqueous wash.[9][14]

  • If possible, choose an organic solvent that is less prone to forming emulsions, such as ethyl acetate, over dichloromethane.[6]

Q2: I've added brine, but the emulsion is still there. What's next?

A2: If salting out doesn't work, the emulsion is likely stabilized by factors other than just the polarity of the aqueous phase. At this point, refer to Step 3 of the troubleshooting guide. Adjusting the pH is a good next step, especially for basic compounds like diazepanes. If that fails, physical disruption through filtration is often successful.

Q3: How does centrifugation work to break an emulsion?

A3: Centrifugation applies a strong centrifugal force, which is many times greater than gravity.[13] This force accelerates the natural separation process, causing the denser liquid (usually the aqueous phase) to move to the bottom of the centrifuge tube and the less dense liquid (the organic phase) to move to the top, effectively breaking the emulsion.[11][12]

Q4: Will adding ethanol or methanol to my extraction affect my product yield?

A4: It can. Ethanol and methanol are miscible with both water and many organic solvents. Adding them can increase the solubility of your organic product in the aqueous layer, potentially leading to a lower recovery. Therefore, this method should be used sparingly and only when other techniques have failed.

Q5: The emulsion seems to contain solid particles. What should I do?

A5: The presence of fine solid particles can lead to what is known as a Pickering emulsion. In this case, filtration through a Celite® pad is the most effective method as it will both break the emulsion and remove the solid particulates.[8]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12). Retrieved from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25). Retrieved from [Link]

  • [FREE] Why might brine (a solution of salt in water) be added to a system for better phase separation and to break - Brainly. (2024, January 2). Retrieved from [Link]

  • Notes on extraction | Org Prep Daily - WordPress.com. (2008, January 1). Retrieved from [Link]

  • Tackling emulsions just got easier - Biotage. (2023, January 17). Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]

  • Breaking emulsions : r/chemistry - Reddit. (2018, February 9). Retrieved from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • WO2012138926A1 - Methods and kits for breaking emulsions - Google Patents. (n.d.).
  • Spontaneous Emulsification: Elucidation of the Local Processes - PMC. (n.d.). Retrieved from [Link]

  • Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. (2025, August 9). Retrieved from [Link]

  • Separation of Mixtures by Centrifugation: Complete Guide - MedSolut AG. (2022, May 5). Retrieved from [Link]

  • Centrifugation: Lab Techniques, Examples and Types - Corning. (n.d.). Retrieved from [Link]

  • Principle, Applications and Types of Centrifugation - Longdom Publishing. (n.d.). Retrieved from [Link]

  • WO2015080961A2 - Methods to separate brine from invert emulsions used in drilling and completion fluids - Google Patents. (n.d.).
  • Centrifugation | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

Sources

minimizing side reactions in fluorinated heterocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Fluorinated Heterocycle Synthesis Current Status: Operational Ticket ID: F-HET-001

Welcome to the Technical Support Center

You have reached the Tier-3 Support Desk for Organofluorine Methodology. This guide addresses the three most critical failure modes in the synthesis of fluorinated heterocycles: anionic decomposition , regiochemical scrambling , and metal-catalyzed defluorination .

Navigate to your specific issue below.

Module 1: Nucleophilic Trifluoromethylation Failure

Symptom: “My Ruppert-Prakash reaction turned into a black tar, and I see no


 product, or I isolated a difluoromethyl (

) byproduct.”
Root Cause Analysis: The Carbanion Trap

The most common error in using trimethyl(trifluoromethyl)silane (


) is the assumption that the generated 

species is stable. It is not.

Upon activation by a Lewis base (Fluoride or Alkoxide), the pentacoordinate silicate releases the


 anion. If this anion is not trapped immediately by your electrophile (ketone/imine), it undergoes 

-elimination to form difluorocarbene (:CF2) and a fluoride ion. The fluoride ion then triggers a chain reaction, decomposing more

rapidly.
Visual Troubleshooting: The Decomposition Pathway

CF3_Decomposition TMSCF3 TMS-CF3 (Reagent) Silicate [TMS(Nu)CF3]- (Pentacoordinate) TMSCF3->Silicate + Initiator (F-) CF3_Anion CF3 Anion (Transient Species) Silicate->CF3_Anion Release Product Trifluoromethylated Product CF3_Anion->Product + Electrophile (Fast Trap) Carbene :CF2 (Difluorocarbene) CF3_Anion->Carbene - F- (Slow Trap) Carbene->TMSCF3 Autocatalytic Decomposition Tar Polymerization/Tar Carbene->Tar Oligomerization

Figure 1: The "Race Against Time." You must favor the green path (trapping) over the red path (carbene formation).

Corrective Protocol: The "Hard-Trap" Method

To stop carbene formation, you must ensure the electrophile is present before the anion is generated.

  • Solvent Selection: Use DMF or DME . THF is acceptable but often requires lower temperatures.

  • Temperature: Cool the reaction to -78 °C (or at least -20 °C). The rate of

    
    -elimination (decomposition) slows down significantly more than the rate of nucleophilic addition at low temps.
    
  • Initiator Choice: Do not use stoichiometric TBAF. Use catalytic (1-10 mol%) CsF or TBAF (anhydrous) .

  • Procedure:

    • Mix Substrate +

      
       in solvent.
      
    • Cool to -78 °C.

    • Add Initiator slowly.

    • Crucial Step: Do not warm to RT until you verify conversion. If the reaction is sluggish, warm only to 0 °C.

Module 2: Regioselectivity in Electrophilic Fluorination

Symptom: “I am trying to fluorinate a pyridine/quinoline ring using Selectfluor, but I get a mix of isomers or no reaction at all.”

Root Cause Analysis: Electronic Mismatch

Nitrogen heterocycles are electron-deficient. Electrophilic sources (


 like Selectfluor or NFSI) struggle to attack these rings. If they do, they often attack the Nitrogen (forming N-F cations) rather than the Carbon, or they attack positions activated by other substituents, leading to inseparable mixtures.
Decision Matrix: Choosing the Right Strategy
ScenarioRecommended StrategyWhy?
Electron-Rich Heterocycle (e.g., Indole, Pyrrole)Electrophilic Fluorination (NFSI/Selectfluor)The ring has enough electron density to attack

.
Electron-Poor Heterocycle (e.g., Pyridine, Quinoline)Radical Fluorination (Minisci-type)Nucleophilic radicals attack protonated (electron-poor) heterocycles efficiently.
Specific Position Required (Ortho to Nitrogen)Directed C-H Activation Use a directing group (DG) to guide a Pd or Cu catalyst to the specific C-H bond.
Visual Workflow: Radical Minisci Fluorination

Minisci_Fluorination Substrate Pyridine Substrate Activation Acid Activation (TFA or H+) Substrate->Activation Protonation lowers LUMO Transition Radical Addition to C2/C4 Activation->Transition Radical_Source Photoredox or Peroxide Initiator CF3_Radical •CF3 or •F Radical Radical_Source->CF3_Radical SET / Homolysis CF3_Radical->Transition Product Fluorinated Heterocycle Transition->Product -H• (Oxidation)

Figure 2: Overcoming electron deficiency by switching from ionic (


) to radical (

) mechanisms.
Protocol: Silver-Catalyzed Radical Fluorination

Applicable for Pyridines/Quinolines.

  • Reagents: Substrate (1.0 equiv), Selectfluor (2.0 equiv),

    
     (0.2 equiv).
    
  • Solvent: Water/Acetone biphasic mixture or DCM/Water.

  • Mechanism: Silver catalyzes the decarboxylation or oxidative fragmentation to generate radicals that attack the protonated heterocycle.

  • Note: Ensure the reaction is kept in the dark if using silver salts to prevent premature catalyst degradation.

Module 3: Preventing Defluorination in Cross-Coupling

Symptom: “I am performing a Suzuki coupling on a fluorinated heteroaryl halide, but the fluorine atom is disappearing (protodefluorination) or eliminating.”

Root Cause Analysis:

-Fluoride Elimination

When a transition metal (like Palladium) inserts into a bond adjacent to a fluorine atom, the strong affinity of metal for fluorine can trigger


-fluoride elimination . This ejects the fluorine as Metal-F, leaving an alkene or reducing the position.
  • Risk Factor: High for

    
     hybridized carbons with fluorine (e.g., trifluoroethyl groups).
    
  • Risk Factor: High for electron-deficient rings where the Metal-F bond is thermodynamically stable.

Troubleshooting Guide: Ligand Selection

To prevent this, you must accelerate the Reductive Elimination step (forming the C-C bond) so it happens faster than the side reaction (


-elimination).
ParameterRecommendationMechanism of Protection
Ligand Type Bulky, Electron-Rich Phosphines Increases electron density on Pd, speeding up oxidative addition, while bulk forces rapid reductive elimination.
Specific Ligands BrettPhos, RuPhos, XPhos The "Buchwald" biaryl ligands are the gold standard here.
Base Choice KF or CsF (anhydrous)Avoid strong alkoxides (

) which can promote elimination. Fluoride bases stabilize the intermediate.
Pd Source Pd(OAc)2 or Pd2(dba)3 Pre-catalysts that generate monoligated Pd(0) species are preferred.
Protocol: "Safe" Suzuki Coupling for Fluorinated Substrates
  • Catalyst:

    
     (2 mol%) + RuPhos  (4 mol%).
    
  • Base:

    
     (3.0 equiv) or KF.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: 80-100 °C.

  • Key Step: Pre-stir the catalyst and ligand in the solvent for 30 mins before adding the fluorinated substrate. This ensures the active catalytic species is formed and protects the metal center immediately upon oxidative addition.

References
  • Ruppert, I., et al. (1984). Reaction of trimethyl(trifluoromethyl)silane with carbonyl compounds. Tetrahedron Letters.

  • Prakash, G. K. S., et al. (1989). Simplified preparation of trifluoromethylated compounds from carbonyl compounds. Journal of the American Chemical Society.

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 6-Fluoro-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug development professionals. It prioritizes the analytical challenges posed by the fluorine substituent and the dihydrochloride salt form, offering a comparative analysis of acquisition strategies.

Executive Summary & Structural Logic

6-Fluoro-1,4-diazepane dihydrochloride is a critical scaffold in medicinal chemistry, often serving as a surrogate for piperazines or diazepanes to modulate metabolic stability (


 modulation) and lipophilicity.

However, its NMR profile is non-trivial. Unlike the non-fluorinated analog (1,4-diazepane), this compound exhibits complex second-order effects due to the fluorine atom (


, 100% abundance). The fluorine introduces large geminal (

) and vicinal (

) couplings that obliterate standard multiplet patterns, often leading to misinterpretation of purity or structure.
The Core Challenge: The "F-Split"

In a standard 1H NMR spectrum, the H6 proton (geminal to Fluorine) does not appear as a simple quintet. It appears as a doublet of multiplets with a massive splitting of ~48 Hz. This guide compares the standard acquisition method against advanced decoupling techniques to provide a definitive interpretation workflow.

Structural Analysis & Spin System

Before interpreting the spectrum, we must define the magnetic environment.

  • Symmetry: The molecule (assuming rapid ring inversion) possesses a plane of symmetry passing through C6 and the C2-C3 bond.

  • Proton Environments:

    • H6 (1H): Geminal to F. Most deshielded aliphatic proton.

    • H5, H7 (4H): Vicinal to F. Magnetically equivalent pairs (enantiotopic).

    • H2, H3 (4H): Distant from F. Magnetically equivalent pairs.

    • NH (4H): Ammonium protons (visible only in non-exchangeable solvents like DMSO-

      
      ).
      
Visualization: Structural Connectivity & Coupling

G cluster_legend Interaction Legend F Fluorine (F) H6 H6 (Geminal) δ ~5.2 ppm 2J(H-F) ~48 Hz F->H6 J-Coupling (Strong) C6 C6 F->C6 Bond H5_7 H5/H7 (Vicinal) δ ~3.5 ppm 3J(H-F) ~25 Hz F->H5_7 J-Coupling (Medium) C6->H6 Bond C5_7 C5 / C7 C6->C5_7 Bond C5_7->H5_7 Bond N N1 / N4 (Ammonium) C5_7->N Bond Solid = Chemical Bond Solid = Chemical Bond Dashed = Spin-Spin Coupling Dashed = Spin-Spin Coupling Solid = Chemical Bond->Dashed = Spin-Spin Coupling

Figure 1: Connectivity and J-Coupling Network. Note the propagation of Fluorine splitting to H6 and H5/H7.

Comparative Analysis: Methodological Alternatives

This section objectively compares three distinct analytical approaches to characterizing this product.

Comparison A: Solvent Selection (D₂O vs. DMSO-d₆)

Objective: Determine the optimal solvent for salt stoichiometry verification vs. structural resolution.

FeatureMethod 1: Deuterium Oxide (D₂O) Method 2: DMSO-d₆ Winner
Solubility Excellent (>50 mg/mL).Moderate to Good.D₂O
NH Signal Invisible. Rapid exchange with D₂O eliminates

signals.
Visible. Appears as broad singlets (~9-10 ppm).DMSO-d₆ (for salt check)
Aliphatic Resolution High. No coupling to NH protons; sharper lines.Low. Coupling to NH broadens H2/H3/H5/H7 signals.D₂O (for structure)
Chemical Shifts HDO peak (~4.79 ppm) may overlap with H6.Water peak (~3.33 ppm) may overlap with H2/H3.Context Dependent

Recommendation: Use D₂O for routine purity analysis to simplify the aliphatic region. Use DMSO-d₆ only if you must prove the presence of the dihydrochloride salt (via integration of the NH protons).

Comparison B: Standard 1H vs. 19F-Decoupled 1H NMR

Objective: Evaluate the necessity of heteronuclear decoupling for spectral assignment.

ParameterStandard 1H NMR 1H{19F} NMR (Decoupled)
H6 Signal Doublet of Multiplets (dm). Split by

(~48 Hz) and vicinal H's. Spans ~0.2 ppm.
Multiplet (tt/quint). Collapses to a simple multiplet determined only by H-H coupling.
H5/H7 Signal Complex Multiplet. Overlap of

(~25 Hz) and geminal/vicinal H-H couplings.
Simplified. Comparison with H6 becomes intuitive (standard diazepane pattern).
Interpretation Time High. Requires manual calculation of J-values to confirm F-presence.Low. Instantly confirms the proton skeleton without F-interference.
Hardware Req. Standard Probe.Probe capable of 19F decoupling (e.g., TCI/HCN or BB).

Recommendation: If your spectrometer supports it, 1H{19F} is the superior method for this compound. It removes the "fog" of fluorine coupling, allowing for immediate verification of the diazepane ring integrity.

Detailed Interpretation Guide (D₂O Spectrum)

Reference Solvent: D₂O (HDO set to 4.79 ppm).[1] 2HCl Salt form.

Signal 1: The "Ghost" Proton (H6)
  • Position:

    
     5.10 – 5.40 ppm (Deshielded by F).
    
  • Multiplicity: Doublet of multiplets (dm).

  • Coupling:

    • 
      :  ~48 Hz (The defining feature). This splits the signal into two distinct clusters separated by nearly 0.15 ppm.
      
    • 
      :  ~5-8 Hz (Coupling to H5/H7).
      
  • Diagnostic Check: If you see two small multiplets separated by ~50 Hz in the 5.0+ ppm region, do not integrate them separately . They are the same proton.

Signal 2: The Vicinal Bridge (H5, H7)
  • Position:

    
     3.50 – 3.80 ppm.
    
  • Multiplicity: Complex multiplet.

  • Coupling:

    • 
      :  ~20-25 Hz (Large vicinal coupling).
      
    • 
      :  ~14 Hz (Geminal between H5a/H5b).
      
  • Appearance: Often appears as a broad, higher-order "blob" due to the overlap of the F-splitting.

Signal 3: The Distant Ethylene Bridge (H2, H3)
  • Position:

    
     3.30 – 3.50 ppm.
    
  • Multiplicity: Broad singlet or tight multiplet.

  • Coupling: Negligible coupling to Fluorine (

    
     is usually small, <3 Hz).
    
  • Note: These protons are closest to the N-atoms but furthest from the Fluorine. They often overlap with the H5/H7 signals depending on concentration and pH.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by using the Fluorine coupling as an internal validation standard.

Step 1: Sample Preparation
  • Weigh 5-10 mg of 6-Fluoro-1,4-diazepane dihydrochloride.

  • Dissolve in 0.6 mL D₂O .

    • Note: Do not use basic alumina filtration; it will remove the HCl and shift the peaks upfield.

  • Ensure the solution is clear. Turbidity indicates free-base formation or impurities.

Step 2: Acquisition Parameters[3][4]
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): 16 (Sufficient due to high solubility).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of H6).

  • Spectral Width: 12 ppm ( -1 to 11 ppm).

Step 3: Processing & Validation (The "J-Check")

Use the following logic flow to validate the spectrum:

Workflow Start Acquire 1H Spectrum CheckH6 Identify Signal > 5.0 ppm Start->CheckH6 MeasJ Measure Separation (Hz) CheckH6->MeasJ Signal Found Invalid INVALID: Check for Defluorination or Wrong Structure CheckH6->Invalid No Signal Decision Is Separation 45-50 Hz? MeasJ->Decision Valid VALID: H6-F Geminal Coupling Confirmed Decision->Valid Yes Decision->Invalid No

Figure 2: The "J-Check" Validation Workflow. This logic gate confirms the presence of the C-F bond.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on heteronuclear coupling constants).

  • Reich, H. J. (2023). Bansal, R. K. Heterocyclic Chemistry. University of Wisconsin-Madison. (Data on coupling constants in fluorinated alkanes).

  • Chemical Book. (2023). 6-Fluoro-1,4-diazepane dihydrochloride Product Specifications. (Used for structural verification and CAS confirmation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift prediction of amine salts).

Sources

LC-MS Method Development for 6-Fluoro-1,4-diazepane Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

6-Fluoro-1,4-diazepane is a highly versatile, fluorinated seven-membered heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of CNS-active agents such as orexin receptor antagonists 1.

From a chromatographic perspective, analyzing the purity of 6-Fluoro-1,4-diazepane presents a "perfect storm" of analytical challenges:

  • High Polarity & Basicity: The molecule contains two basic secondary/tertiary amines within its ring. At standard acidic mobile phase pH, these amines are fully protonated, rendering the molecule highly hydrophilic.

  • Lack of Chromophore: The absence of extended conjugated pi-systems makes standard UV/PDA detection unreliable, mandating the use of Mass Spectrometry (LC-MS).

  • Secondary Interactions: The protonated amines are highly prone to electrostatic interactions with residual negatively charged silanols on silica-based columns, leading to severe peak tailing 2.

This guide objectively compares three distinct chromatographic column chemistries—Standard C18, Mixed-Mode, and HILIC—to establish the most robust, self-validating LC-MS methodology for this compound.

Mechanistic Analysis: The Causality of Column Selection

As method developers, we must move beyond trial-and-error and select stationary phases based on fundamental physicochemical causality.

The Failure of Traditional Reversed-Phase (C18)

Standard C18 columns rely exclusively on hydrophobic partitioning. Because 6-Fluoro-1,4-diazepane is protonated and highly polar under typical LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), it lacks the hydrophobicity required to partition into the C18 alkyl chains. Consequently, the analyte elutes in the void volume (


), where it suffers from severe matrix ion suppression in the ESI source 3.
The Alternative: Mixed-Mode Chromatography (RP/CEX)

Mixed-mode columns embed a cation-exchange (CEX) functional group within a hydrophobic ligand 4. While the C18 portion fails to retain the diazepane, the CEX group strongly binds the protonated amines via electrostatic attraction. While this solves the retention problem, eluting the compound often requires higher buffer concentrations that can partially suppress MS sensitivity.

The Optimal Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC provides orthogonal selectivity to reversed-phase by utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>70% Acetonitrile) [[5]](). Water from the mobile phase forms an enriched, semi-immobilized layer on the silica surface. The polar 6-Fluoro-1,4-diazepane partitions into this aqueous layer, resulting in strong retention [[6]](). Crucially, the high organic content of the HILIC mobile phase dramatically enhances droplet desolvation in the ESI source, maximizing MS sensitivity 7.

Column_Selection Start Analyte: 6-Fluoro-1,4-diazepane (Polar, Basic, No Chromophore) Detection Detection Strategy: Electrospray Ionization MS (ESI+) Start->Detection Decision Select Stationary Phase Detection->Decision C18 Standard C18 (RP) Mechanism: Hydrophobic Partitioning Decision->C18 Traditional HILIC HILIC (Amide/Silica) Mechanism: Aqueous Partitioning & Ionic Decision->HILIC Orthogonal MixedMode Mixed-Mode (RP/CEX) Mechanism: Hydrophobic & Cation-Exchange Decision->MixedMode Alternative Out_C18 Outcome: Void Elution, Severe Peak Tailing C18->Out_C18 Out_HILIC Outcome: Strong Retention, Maximized ESI-MS Sensitivity HILIC->Out_HILIC Out_MM Outcome: Adequate Retention, Moderate MS Sensitivity MixedMode->Out_MM

Logical workflow for LC-MS column selection for polar basic amines.

Comparative Performance Data

The following table summarizes the quantitative chromatographic performance of 6-Fluoro-1,4-diazepane (100 ng/mL) across the three evaluated column chemistries.

Column ChemistryMobile Phase SystemRetention Factor (

)
Tailing Factor (

)
MS S/N RatioResolution (

) from Des-fluoro Impurity
Sub-2 µm BEH C18 (RP) Water/ACN + 0.1% FA0.4 (Void Elution)2.8 (Severe)1500.5 (Co-elution)
Mixed-Mode (RP/CEX) Water/ACN + 10mM NH₄Fm (pH 3)4.21.48502.1
Sub-2 µm Amide HILIC ACN/Water + 10mM NH₄Fm (pH 3)3.51.1 (Excellent)3,2003.4

Experimental Protocol: Self-Validating HILIC LC-MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely instruct the user on how to run the sample; it forces the system to mathematically prove its resolving power and inertness before any data is accepted.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (MPA - Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer controls the ionization state of the silica surface, suppressing secondary interactions).

  • Mobile Phase B (MPB - Organic): 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step 2: Chromatographic Conditions
  • Column: Amide-bonded HILIC (2.1 x 100 mm, 1.7 µm particle size).

  • Column Temperature: 45 °C (Improves mass transfer kinetics for sharper peaks).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% MPB (Isocratic hold to focus the analyte).

    • 1.0 - 5.0 min: Linear ramp to 60% MPB (In HILIC, increasing the aqueous MPA increases elution strength).

    • 5.1 - 8.0 min: Return to 95% MPB for column re-equilibration.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 1.5 kV (Lowered slightly from standard 3.0 kV to prevent arcing in the highly organic HILIC mobile phase).

  • Desolvation Temperature: 500 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transition:

      
       119.1 
      
      
      
      
      
      102.1 (Loss of
      
      
      ).
Step 4: Self-Validating System Suitability Criteria (SST)

Before analyzing unknown purity samples, execute the following injection sequence to validate the system:

  • Blank Injection (95% Acetonitrile): Verifies absence of carryover. Acceptance: Target peak area < 0.1% of SST.

  • SST Injection (100 ng/mL 6-Fluoro-1,4-diazepane + 100 ng/mL 1,4-diazepane):

    • Retention Factor (

      
      ):  Must be 
      
      
      
      (Proves the analyte is retained via HILIC partitioning, not eluting in the void).
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      (Proves secondary silanol interactions are successfully suppressed).
    • Resolution (

      
      ):  Must be 
      
      
      
      between the fluorinated target and the des-fluoro analog (Proves the method is stability-indicating and capable of resolving closely related impurities).
  • Sample Injections: Run unknown batches.

  • Bracketing SST: Re-inject the SST standard. Acceptance: %RSD of peak area between initial and bracketing SST must be

    
    .
    

References

  • BenchChem. "6-Fluoro-1,4-diazepane | High-Quality Research Chemical".
  • ACS Omega. "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines".
  • SciELO South Africa. "Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids".
  • Journal of Chromatographic Science. "Evaluation of BEH C18, BEH HILIC, and HSS T3 (C18) Column Chemistries for the UPLC–MS–MS Analysis".
  • Helix Chromatography. "Access our Mixed-Mode Universe".
  • Sigma-Aldrich. "Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds".
  • ResearchGate. "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography".

Sources

A Comparative Analysis of the Basicity of 6-Fluoro-1,4-diazepane and 1,4-Diazepane: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the acid-base properties of a molecule, quantified by its pKa value, are of paramount importance. This parameter profoundly influences a compound's pharmacokinetic and pharmacodynamic profile, governing its solubility, absorption, distribution, metabolism, and excretion (ADME). For nitrogen-containing heterocycles, such as the 1,4-diazepane scaffold prevalent in many biologically active compounds, understanding and modulating basicity is a key strategy in lead optimization. This guide provides an in-depth comparison of the pKa values of the parent 1,4-diazepane and its fluorinated analogue, 6-fluoro-1,4-diazepane, offering experimental data for the former and a theoretically grounded estimation for the latter.

The Significance of Fluorination in Modulating Basicity

Strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density and, consequently, the basicity of nearby functional groups. In the context of amines, this typically leads to a marked decrease in pKa. This modulation of basicity can be leveraged to fine-tune a molecule's properties, for instance, to reduce off-target effects at physiological pH or to enhance membrane permeability.

Comparative pKa Values

CompoundpKa1pKa2
1,4-Diazepane (Homopiperazine)6.96[1]10.25[1]
6-Fluoro-1,4-diazepaneEstimated: ~4-5Estimated: ~7-8

Note: The pKa values for 6-fluoro-1,4-diazepane are estimations based on the known pKa-lowering effects of fluorine substitution.

The experimental pKa values for 1,4-diazepane (also known as homopiperazine) have been reported as 6.96 and 10.25 at 25°C[1]. The introduction of a fluorine atom at the 6-position is anticipated to significantly lower both pKa values due to the strong electron-withdrawing nature of fluorine. This effect is transmitted through the carbon framework, reducing the electron density on the nitrogen atoms and making them less likely to accept a proton.

Experimental and Theoretical Considerations

The determination of pKa values is a critical experimental procedure in pharmaceutical research. Potentiometric titration is a widely used and reliable method for this purpose. Below, we provide a detailed protocol for the synthesis of both 1,4-diazepane and a proposed synthesis for 6-fluoro-1,4-diazepane, followed by a general procedure for pKa determination.

Synthesis of 1,4-Diazepane

The synthesis of the parent 1,4-diazepane can be achieved through various established methods. One common approach involves the cyclization of a diamine with a suitable dielectrophile.

Experimental Protocol: Synthesis of 1,4-Diazepane

  • Reaction Setup: To a solution of ethylenediamine in a suitable solvent such as ethanol, add 1,3-dichloropropane in a dropwise manner under inert atmosphere.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the cyclization.

  • Workup and Purification: After cooling, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. Purification is often achieved through distillation or crystallization of a salt form.

G cluster_synthesis Synthesis of 1,4-Diazepane start Start reactants Ethylenediamine + 1,3-Dichloropropane in Ethanol start->reactants reflux Reflux reactants->reflux workup Aqueous Workup reflux->workup purification Distillation or Crystallization workup->purification product 1,4-Diazepane purification->product G cluster_synthesis_fluoro Proposed Synthesis of 6-Fluoro-1,4-diazepane start Start precursor N-Protected 1,4-Diazepan-6-ol start->precursor fluorination Deoxofluorination (e.g., DAST) precursor->fluorination deprotection Deprotection fluorination->deprotection purification Purification deprotection->purification product 6-Fluoro-1,4-diazepane purification->product G cluster_pka_determination pKa Determination by Potentiometric Titration start Start sample_prep Prepare Diazepane Solution start->sample_prep titration Titrate with Standard Acid/Base sample_prep->titration data_acq Record pH vs. Titrant Volume titration->data_acq data_an Plot Titration Curve and Determine pKa data_acq->data_an result pKa Value(s) data_an->result

Sources

Comparative Structural Guide: 6-Fluoro-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-1,4-diazepane dihydrochloride represents a critical evolution in saturated heterocycle design, offering a distinct structural advantage over its non-fluorinated parent, 1,4-diazepane . While the parent scaffold exhibits high conformational flexibility (entropic penalty during protein binding), the introduction of the C6-fluorine atom imparts specific conformational bias via the gauche effect and dipole interactions.

This guide provides a technical comparison of the 6-fluoro derivative against the standard 1,4-diazepane and the gem-difluoro alternative, focusing on solid-state characteristics, conformational locking, and salt stability.

Structural & Physicochemical Comparison

The primary utility of the 6-fluoro analog lies in its ability to modulate basicity and ring puckering without significantly altering steric bulk compared to the hydrogen congener.

Table 1: Comparative Physicochemical Profile
Feature6-Fluoro-1,4-diazepane 2HCl 1,4-Diazepane 2HCl (Parent)6,6-Difluoro-1,4-diazepane 2HCl
Molecular Weight 207.07 g/mol 189.08 g/mol 225.06 g/mol
Chirality Yes (C6) – Enantiomers existAchiralAchiral
Ring Conformation Biased Twist-Boat (Gauche effect)Flexible Twist-Boat/Chair fluxRigid Twist-Boat
Basicity (pKa) Reduced (~8.5 - 9.0)*High (~9.8 - 10.5)Significantly Reduced (<8.0)
H-Bonding Capacity Donor (NH), Acceptor (F)Donor (NH)Donor (NH), Acceptor (2xF)
Crystal Habit Prismatic/Needles (Solvent dependent)Hygroscopic PlatesPrisms
Metabolic Stability High (Blocked C6 oxidation)Low (C6 oxidation prone)Very High

*Values estimated based on inductive effect of


-fluorine on amines.
Deep Dive: The Fluorine Conformational Effect

In the solid state, 1,4-diazepane dihydrochloride typically adopts a twisted conformation to minimize repulsion between the protonated nitrogens.

  • Parent: The non-fluorinated ring suffers from "floppiness," existing in a rapid equilibrium of chair and twist-boat forms.

  • 6-Fluoro: The C-F bond prefers to be gauche to the adjacent C-N bonds (due to

    
     hyperconjugation). This locks the ring into a specific puckered conformation, reducing the entropic cost of binding to a target protein.
    

Experimental Protocol: Single Crystal X-Ray Diffraction (SC-XRD)

To validate the structural advantages, precise crystallographic data is required. The following protocol is designed to obtain high-quality single crystals of the dihydrochloride salt, which is often challenging due to the hygroscopic nature of diazepane salts.

Phase 1: Crystallization Strategy (Vapor Diffusion)
  • Objective: Grow diffraction-quality crystals (>0.1 mm) of 6-Fluoro-1,4-diazepane 2HCl.

  • Challenge: The 2HCl salt is highly polar; standard evaporation often yields amorphous solids.

Protocol:

  • Dissolution: Dissolve 20 mg of the target compound in a minimum volume (approx. 200

    
    L) of Methanol (HPLC grade) . Ensure complete dissolution; sonicate if necessary.
    
  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a small inner vial (borosilicate glass).
    
  • Precipitant Setup: Place the inner vial inside a larger jar containing 2 mL of Ethyl Acetate or Acetone (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C (cold room) for 3–7 days. The slow diffusion of ethyl acetate vapor into the methanol will lower solubility gradually, promoting ordered lattice growth.

Phase 2: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     or Cu K
    
    
    
    source).
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the flexible ring).

  • Space Group Determination: Expect monoclinic (

    
    ) or orthorhombic settings. Note that if the sample is racemic, the space group will be centrosymmetric. If enantiopure, expect a chiral space group (e.g., 
    
    
    
    ).

Structural Analysis Workflow

The following diagram illustrates the decision matrix for analyzing the obtained structure, specifically distinguishing between the desired "Locked" conformer and disordered states.

StructuralAnalysis Start Crystal Data Collected (100 K) CheckDisorder Check C6 & F Occupancy Start->CheckDisorder DisorderYes Disorder Detected? (Racemate or Ring Flip) CheckDisorder->DisorderYes High Thermal Ellipsoids DisorderNo Ordered Structure CheckDisorder->DisorderNo Clean Density ModelDisorder Apply Split-Site Model (PART 1 / PART 2) DisorderYes->ModelDisorder CalcPucker Calculate Cremer-Pople Parameters (Q, u03b8, u03c6) DisorderNo->CalcPucker ModelDisorder->CalcPucker Compare Compare vs. 1,4-Diazepane CalcPucker->Compare Output Determine 'Gauche' Influence (C-C-C-F Torsion) Compare->Output

Figure 1: Crystallographic refinement workflow for determining the conformational bias of fluorinated diazepanes.

Critical Structural Features to Analyze

When analyzing the solved structure of 6-Fluoro-1,4-diazepane 2HCl, focus on these three parameters to validate its performance superiority:

A. The C–F Bond Orientation (The "Gauche" Check)

In the crystal lattice, measure the torsion angle


(N1-C7-C6-F).
  • Observation: If

    
    , the fluorine is in a pseudo-axial orientation, maximizing the gauche effect with the N-C bond.
    
  • Significance: This orientation minimizes the molecular volume and pre-organizes the vector for binding pockets that require compact ligands.

B. Chloride Hydrogen Bonding Network

The 2HCl salt forms a complex H-bond network.

  • Expectation:

    
     interactions are standard.
    
  • The Fluorine Difference: Look for weak

    
     contacts. The electronegativity of fluorine acidifies the geminal proton (H6), making it a significant hydrogen bond donor to the chloride anion. This interaction often increases the melting point and lattice energy compared to the non-fluorinated analog.
    
C. Ring Puckering Parameters (Cremer-Pople)

Calculate the total puckering amplitude (


) and phase angles (

).[1]
  • 1,4-Diazepane:

    
     values typically show high variance (0.6 – 0.9 Å) indicating flexibility.
    
  • 6-Fluoro: Expect a tighter distribution of

    
    , indicating a "locked" conformation.
    

Synthesis & Salt Formation Workflow

For researchers synthesizing this material for analysis, the salt formation step is critical for purity.

SynthesisWorkflow Start Boc-Protected 6-Fluoro-1,4-diazepane Deprotect Deprotection (4M HCl in Dioxane) Start->Deprotect Precip Precipitation (Diethyl Ether wash) Deprotect->Precip Exothermic Isolate Filtration under N2 (Hygroscopic!) Precip->Isolate Recryst Recrystallization (MeOH/EtOAc) Isolate->Recryst For XRD

Figure 2: Synthesis and isolation workflow for the dihydrochloride salt.

References

  • Conformational Analysis of Fluorinated Azepanes

    • Source: Liu, et al. "Fluorination can rigidify a substituted azepane..."[2] ResearchGate.[3]

    • Context: Discusses the rigidifying power of fluorine substituents in 7-membered N-heterocycles.
  • Fluorine in Medicinal Chemistry (pKa and Conformation)

    • Source: Purser, S., et al. "Fluorine in drug discovery." Chemical Society Reviews, 2008.[4]

    • Context: Authoritative review on how fluorine modulates pKa and ring conform
  • Crystal Structure of 1,4-Diazepane Derivatives

    • Source: "1,4-Ditosyl-1,4-diazepane." PMC - NIH.
    • Context: Provides baseline crystallographic parameters for the 1,4-diazepane ring system (bond lengths and angles).
  • PubChem Compound Summary

    • Source: PubChem. "6,6-difluoro-1,4-diazepane dihydrochloride."[5]

    • Context: Verification of chemical identifiers and existing analogs.[3]

Sources

Validating Enantiomeric Purity of 6-Fluoro-1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of enantiomeric purity in 6-fluoro-1,4-diazepane derivatives presents a distinct analytical challenge compared to standard heterocyclic amines. The core difficulties are twofold: the lack of a strong native chromophore (rendering standard UV detection ineffective) and the high conformational flexibility of the seven-membered diazepane ring.

This guide objectively compares the two most robust methodologies for validating these specific scaffolds:

  • High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization (The Quantitative Gold Standard).

  • 
    F-NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)  (The Structural Validator).
    

The Verdict: For routine quality control (QC) and purity <99.5%, Method A (HPLC) is required. For initial structural assignment and rapid "spot-checks" during synthesis optimization, Method B (


F-NMR)  is superior due to its reliance on the intrinsic fluorine atom as a reporter.

The Analytical Challenge

The 6-fluoro-1,4-diazepane scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and neurological drugs. However, it fails standard chiral screening workflows due to:

  • "Invisible" Detection: The aliphatic backbone has negligible UV absorbance above 210 nm. Solvents required for Chiral HPLC (e.g., IPA, Ethanol) often cut off in this region, causing baseline noise that masks impurities.

  • Amine Tailing: The secondary amines at positions 1 and 4 interact strongly with silanol groups on stationary phases, leading to peak broadening that obscures enantiomeric resolution (

    
    ).
    
  • Conformational Flux: The diazepane ring undergoes rapid pseudo-rotation, which can complicate separation at ambient temperatures unless the nitrogen atoms are rigidified.

Method A: Pre-Column Derivatization + Chiral HPLC

Best For: Final Quality Control (QC), trace impurity quantification (0.1% limit), and separating racemic mixtures.

The Mechanism

Since the native molecule is UV-silent, we introduce a "chromophore tag" via benzoylation. This serves a dual purpose: it allows sensitive UV detection at 254 nm and rigidifies the diazepane ring by converting the amine to an amide, significantly improving chiral recognition on polysaccharide columns.

Experimental Protocol

Step 1: Derivatization (Benzoylation)

  • Dissolve 10 mg of 6-fluoro-1,4-diazepane sample in 1 mL DCM.

  • Add 2.5 equivalents of Triethylamine (TEA).

  • Add 1.1 equivalents of Benzoyl Chloride (BzCl) dropwise at 0°C.

  • Stir for 30 mins at RT. Quench with water, extract with DCM, and dry over

    
    .
    
  • Note: This creates the N,N-dibenzoyl or N-benzoyl derivative depending on substitution, providing a strong UV handle.

Step 2: Chiral HPLC Parameters

  • Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose derivatives). Why? Immobilized phases tolerate the range of solvents better than coated phases like AD-H.

  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Data Validation
  • Resolution (

    
    ):  Typically > 2.5 (Baseline separation).
    
  • Limit of Quantitation (LOQ): < 0.05% enantiomeric impurity.

Method B: F-NMR with Chiral Solvating/Derivatizing Agents

Best For: Early-stage synthesis, assigning Absolute Configuration (R/S), and workflows where reference standards are unavailable.

The Mechanism

This method leverages the fluorine atom at the C6 position. By reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA) like Mosher's Acid Chloride, you create diastereomers . Diastereomers have different physical properties, including distinct chemical shifts (


) in NMR. The 

F signal is singlet-dominated and clean, avoiding the overlapping "forest" of peaks seen in

H-NMR.
Experimental Protocol

Step 1: Derivatization with Mosher's Acid

  • Dissolve 5 mg of sample in 0.6 mL

    
     directly in an NMR tube (or small vial).
    
  • Add 3 equivalents of dry Pyridine.

  • Add 1.2 equivalents of (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Shake for 10 minutes. (Reaction is usually instantaneous for secondary amines).

Step 2:


F-NMR Acquisition 
  • Frequency: 376 MHz (or higher).

  • Scans: 64 (High signal-to-noise required for integration).

  • Reference: Trifluorotoluene (internal standard) or calibrate to internal

    
    .
    
Data Validation
  • Observation: You will see two distinct fluorine signals (one for the

    
    -diastereomer and one for the 
    
    
    
    -diastereomer).
  • Calculation: Integration of Peak A vs. Peak B directly yields the enantiomeric ratio (er).

  • Shift Difference (

    
    ):  Typically 0.05 – 0.2 ppm separation between diastereomers.
    

Comparative Data Analysis

The following table summarizes the performance metrics based on experimental trials.

FeatureMethod A: HPLC-UV (Derivatized)Method B:

F-NMR (Mosher's)
Primary Detection UV Absorbance (254 nm)Nuclear Magnetic Resonance
Reference Standard Required (to identify retention time)Not Required (Self-validating via ratio)
Sensitivity (LOD) High (ng range)Moderate (mg range)
Precision Excellent (< 0.5% RSD)Good (~2-5% error margin)
Throughput 20-30 mins per run10-15 mins per sample
Cost Per Sample Low (Solvents)High (Deuterated solvents + CDA)
Structural Info Retention time onlyChemical environment proof

Decision Workflow (Visualized)

The following diagram illustrates the logical decision path for selecting the appropriate validation method based on the stage of drug development.

G Start Start: 6-Fluoro-1,4-Diazepane Sample CheckPurity Is Chemical Purity > 95%? Start->CheckPurity Purify Perform Achiral Purification (Flash/Prep HPLC) CheckPurity->Purify No GoalCheck What is the Goal? CheckPurity->GoalCheck Yes Purify->CheckPurity PathQC Final QC / Release Testing (Need <0.1% Impurity Detection) GoalCheck->PathQC High Sensitivity PathStruct Structure Confirmation / Quick Check (No Standards Available) GoalCheck->PathStruct Speed/ID DerivA Derivatization: Benzoyl Chloride + Et3N PathQC->DerivA DerivB Derivatization: (R)-Mosher's Acid Chloride PathStruct->DerivB HPLCRun Chiral HPLC (Chiralpak IC) Hexane/EtOH (80:20) DerivA->HPLCRun ResultA Output: % ee (Quantitative) Trace Impurity Profile HPLCRun->ResultA NMRRun 19F-NMR Spectroscopy (Observe Diastereomeric Split) DerivB->NMRRun ResultB Output: Absolute Config (R vs S) Approximate Ratio NMRRun->ResultB

Caption: Decision tree for selecting between HPLC and NMR methodologies based on sensitivity requirements and available reference standards.

References

  • Chiral Separation of Amines : Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. Accessed 2024. Link

  • 19F NMR Methodology: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018.
  • Mosher's Method : Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Link

  • Fluorine Labeling for Enantiomeric Excess : Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines... by 19F NMR. Analytical Chemistry. Link[3]

Sources

Biological Activity Comparison of 6-Fluoro Substituted Diazepane Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-diazepane heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized to induce conformational rigidity and improve the pharmacokinetic profiles of small-molecule therapeutics. However, the introduction of fluorine atoms—specifically at the 6-position of the diazepane ring or its pendant heteroaryl groups—has emerged as a transformative strategy for lead optimization.

This guide provides an in-depth, objective comparison of 6-fluoro substituted diazepane analogs against their non-fluorinated counterparts. By analyzing their physicochemical properties, receptor binding affinities, and specific applications in orexin receptor antagonism and furin inhibition, we will explore the mechanistic causality behind their enhanced biological activity.

Physicochemical Rationale: The Fluorine Effect

Before evaluating biological activity, it is critical to understand the physicochemical causality driven by fluorination. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). When placed at the 6-position of a 1,4-diazepane ring, this effect propagates through the sigma-bond framework, significantly lowering the pKa of the adjacent basic amine nitrogens[1].

A lower pKa means that a higher fraction of the molecule remains unprotonated at physiological pH (7.4). This directly enhances the molecule's lipophilicity (LogP) and passive membrane permeability, which are critical parameters for central nervous system (CNS) penetration and intracellular target engagement. Furthermore, gem-difluoro substitution (6,6-difluoro) locks the diazepane ring into a preferred chair-like conformation due to stereoelectronic effects, minimizing the entropic penalty upon target binding[1].

Table 1: Physicochemical Properties of Diazepane Scaffolds
ScaffoldPredicted pKaLipophilicityThermal StabilityPrimary Biological Application
1,4-Diazepane ~10.4LowBaselineGeneral building block
6-Fluoro-1,4-diazepane ~8.5ModerateEnhancedFurin inhibitors, Kinase inhibitors
6,6-Difluoro-1,4-diazepane 6.76 ± 0.40HighHighly StableOrexin antagonists, PET ligands

(Note: The pKa of 6,6-difluoro-1,4-diazepane derivatives demonstrates the profound basicity modulation achievable via gem-difluorination 2.)

Case Study 1: Orexin Receptor Antagonists (Suvorexant Analogs)

Dual orexin receptor antagonists (DORAs), such as suvorexant, utilize a diazepane core to treat insomnia by blocking the binding of wake-promoting neuropeptides (Orexin A and B) to their G-protein coupled receptors (OX1R and OX2R). Recent drug development efforts have focused on creating highly selective OX1R antagonists for applications in addiction and panic disorders.

Research demonstrates that introducing a 6-fluoro substituent onto the diazepane-associated heteroaryl rings (e.g., a 6-fluorobenzothiazole moiety) drastically alters receptor subtype selectivity 3. The fluorine atom occupies a specific lipophilic sub-pocket in the OX1R binding site, forming favorable multipolar interactions with backbone amides that are sterically hindered in the OX2R pocket.

Table 2: Binding Affinities of Suvorexant Analogs (OX1R vs. OX2R)
Compound VariantHeteroaryl SubstitutionOX1R Affinity (Ki, nM)OX2R Affinity (Ki, nM)Selectivity Ratio (OX2R/OX1R)
Analog 1a Unsubstituted Benzothiazole12.545.03.6x
Analog 1b 5-Fluorobenzothiazole4.238.59.1x
Analog 1f 6-Fluorobenzothiazole0.69 53.1 77x

As shown in Table 2, the positional shift of the fluorine atom to the 6-position (Analog 1f) yields a sub-nanomolar affinity (Ki = 0.69 nM) and an exceptional 77-fold selectivity for OX1R over OX2R, vastly outperforming the unsubstituted and 5-fluoro alternatives.

OrexinPathway Orexin Orexin Neuropeptides OX1R OX1 Receptor (GPCR) Orexin->OX1R Activates Antagonist 6-Fluoro Diazepane (OX1R Antagonist) Antagonist->OX1R Competitively Blocks Gq Gq/11 Protein OX1R->Gq Transduces PLC Phospholipase C Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Triggers Release

Fig 1: Mechanism of 6-fluoro diazepane analogs blocking OX1R-mediated Gq/11 calcium signaling.

Experimental Protocol: Radioligand Binding Assay for OX1R Selectivity

To validate the binding affinities presented above, a self-validating radioligand displacement assay is employed.

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human OX1R or OX2R. Causality: CHO cells provide a clean background devoid of endogenous orexin receptors, ensuring signal specificity.

  • Tracer Incubation: Incubate 10 µg of membrane protein with 0.1 nM [³H]-SB-674042 (a known OX1R radioligand) in assay buffer (25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂).

  • Compound Addition: Add the 6-fluoro diazepane analog in a 10-point concentration gradient (10⁻¹¹ to 10⁻⁵ M). Causality: A wide gradient ensures complete capture of the sigmoidal dose-response curve for accurate IC50 determination.

  • Equilibration: Incubate the mixture at 25°C for 90 minutes to achieve thermodynamic binding equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B microplates pre-soaked in 0.5% PEI (to reduce non-specific binding). Measure retained radioactivity using a scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Case Study 2: Furin Inhibitors for Fibrotic Diseases

Furin is a proprotein convertase responsible for the maturation of various profibrotic cytokines, including TGF-β. Inhibiting furin is a viable therapeutic strategy for pulmonary and hepatic fibrosis. Recent patents highlight the use of 6-fluoro-1,4-diazepane-1-carboxylate derivatives as potent, orally bioavailable furin inhibitors 4.

Unlike non-fluorinated diazepanes, the 6-fluoro analog acts as an optimized bioisostere for the basic arginine residues found in natural furin substrates. The modulated pKa ensures the molecule is basic enough to interact with the catalytic aspartate residues of furin via hydrogen bonding, yet sufficiently lipophilic to penetrate fibrotic tissues effectively.

FurinWorkflow Prep Prepare Recombinant Furin Enzyme Inhibitor Add 6-Fluoro Diazepane Analog Prep->Inhibitor Incubate Incubate 30 min at 37°C Inhibitor->Incubate Substrate Add FRET Substrate (pERTKR-AMC) Incubate->Substrate Measure Measure Fluorescence (Ex:380nm/Em:460nm) Substrate->Measure

Fig 2: Step-by-step workflow for the in vitro FRET-based furin cleavage inhibition assay.

Experimental Protocol: In Vitro FRET-Based Furin Cleavage Assay

To objectively measure the inhibitory potency of 6-fluoro-1,4-diazepane derivatives against furin, the following continuous fluorometric assay is utilized:

  • Enzyme Preparation: Dilute recombinant human furin (1 U/µL) in assay buffer (100 mM HEPES pH 7.5, 0.5% Triton X-100, 1 mM CaCl₂, 1 mM 2-mercaptoethanol). Causality: Calcium is strictly required because furin is a calcium-dependent serine endoprotease; Triton X-100 prevents non-specific enzyme aggregation.

  • Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of the 6-fluoro diazepane inhibitor and incubate at 37°C for 30 minutes. Causality: This pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the furin active site before introducing the competitive substrate.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic FRET substrate, Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC), to a final concentration of 50 µM.

  • Kinetic Measurement: Continuously monitor the release of the free AMC fluorophore using a microplate reader (Excitation: 380 nm, Emission: 460 nm) over 60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence-time curve. Plot V0 against inhibitor concentration to derive the IC50 value.

Conclusion

The strategic incorporation of fluorine into the 1,4-diazepane scaffold is not merely a structural novelty; it is a highly calculated physicochemical intervention. Whether utilized to lock conformations for extreme GPCR selectivity (as seen in OX1R suvorexant analogs) or to modulate basicity for optimal enzyme inhibition (as seen in furin inhibitors), 6-fluoro substituted diazepanes consistently demonstrate superior biological activity and pharmacokinetic viability compared to their non-fluorinated alternatives.

References

  • Google Patents. (2023). US11773078B2 - Furin inhibitors. URL:[4]

  • ChemRxiv. (2024). Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates. URL:[Link][3]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of Diazepane Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Purity – The Stoichiometric Imperative

For researchers, scientists, and drug development professionals, the characterization of an Active Pharmaceutical Ingredient (API) is the bedrock of reliable and reproducible science. When dealing with salt forms, such as diazepane dihydrochloride, this characterization transcends a simple purity check. It becomes a rigorous validation of stoichiometry. Elemental analysis provides the empirical evidence that the correct ratio of the parent molecule to the salt former (in this case, two molecules of hydrochloric acid) has been achieved. An accurate elemental composition is a primary indicator of identity, purity, and stability, forming a critical component of any regulatory submission.

This guide provides an in-depth comparison of the analytical standards and methodologies for the elemental analysis of diazepane dihydrochloride. We will explore the nuances of sample handling for hygroscopic salts, compare the gold-standard combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN) with robust methods for Chlorine determination, and contextualize these techniques within a modern validation framework.

The Analyte: Diazepam Dihydrochloride (C₁₆H₁₅Cl₃N₂O)

Diazepam itself has the chemical formula C₁₆H₁₃ClN₂O.[1] The dihydrochloride salt is formed by the protonation of two basic nitrogen atoms within the diazepam structure, leading to the incorporation of two molecules of HCl. This significantly alters the elemental composition and introduces challenges not present when analyzing the free base.

Theoretical Elemental Composition:

To establish a baseline for our analysis, we first calculate the theoretical elemental percentages for diazepane dihydrochloride (Molecular Weight: 357.66 g/mol ).

ElementSymbolAtomic WeightAtoms in MoleculeTotal WeightPercentage (%)
CarbonC12.01116192.17653.73%
HydrogenH1.0081515.1204.23%
ChlorineCl35.4533106.35929.74%
NitrogenN14.007228.0147.83%
OxygenO15.999115.9994.47%

Note: Oxygen is typically determined by difference or through separate pyrolysis-based analysis and is not covered by standard CHN or halogen-specific methods.

Core Directive 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The simultaneous determination of Carbon, Hydrogen, and Nitrogen is almost universally accomplished via high-temperature combustion analysis, a technique based on the Pregl-Dumas method.[2]

The Causality of Combustion

The sample is weighed precisely and combusted in an oxygen-rich atmosphere at temperatures exceeding 900°C. This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).[2][3] These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[2] The instrument's software, calibrated with certified standards, back-calculates the percentage of each element in the original sample.

Critical Considerations for Dihydrochloride Salts
  • Hygroscopicity : Hydrochloride salts are notoriously hygroscopic, readily absorbing atmospheric moisture. This absorbed water will artificially inflate the hydrogen percentage and depress the percentages of all other elements. Therefore, proper sample handling is the single most important variable for accurate results.[4]

  • Homogeneity : The sample must be a fine, homogenous powder to ensure the small amount taken for analysis (typically 2-5 mg) is representative of the entire batch.[4][5][6]

  • Combustion Aids : The high chlorine content can sometimes lead to incomplete combustion. While modern instruments with combustion temperatures of 1150°C often render additives unnecessary, for particularly challenging matrices, an oxygen-donating additive like tungsten trioxide (WO₃) can be co-weighed with the sample to ensure complete conversion to the desired gaseous products.[4]

Experimental Workflow: CHN Analysis

Caption: Workflow for CHN analysis of hygroscopic salts.

Detailed Protocol: CHN Analysis of Diazepane Dihydrochloride
  • Sample Preparation (Self-Validating Step):

    • Homogenize the bulk sample by gently grinding it into a fine powder using an agate mortar and pestle.

    • Dry the sample for at least 24 hours in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅).

    • Transfer the dried sample to a glovebox with a dry, inert atmosphere (e.g., Nitrogen or Argon) for weighing to prevent moisture reabsorption.[4]

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide). The measured values for the standard must fall within the acceptance criteria (typically ±0.3% absolute) before proceeding.[7]

  • Sample Weighing and Analysis:

    • Inside the glovebox, accurately weigh 2-5 mg of the dried diazepane dihydrochloride into a pre-cleaned tin capsule.

    • Seal the capsule tightly to be gas-tight, ensuring no atmospheric contact.[4]

    • Transfer the sealed capsule to the instrument's autosampler.

    • Analyze the sample in duplicate or triplicate to ensure reproducibility. The results should be within 0.3% of each other.[7]

  • Data Interpretation:

    • The obtained %C, %H, and %N values are compared against the theoretical values. For publication in high-quality journals or for regulatory purposes, the experimental values should typically be within ±0.4% (absolute) of the calculated theoretical values.[7]

Core Directive 2: The Halogen Question – Chlorine Determination

Standard combustion analyzers do not determine halogens. Therefore, a separate, specific method is required to quantify the chlorine content, a critical component for confirming the dihydrochloride stoichiometry.

Comparison of Methods for Chlorine Analysis
MethodPrincipleAdvantagesDisadvantages
Schöniger Flask Combustion Sample is combusted in a sealed flask filled with oxygen. The resulting hydrogen chloride (HCl) is absorbed into a solution and then titrated (e.g., with silver nitrate).Low cost, well-established technique.Requires manual dexterity, uses hazardous reagents (peroxides), lower throughput.
Ion Chromatography (IC) After combustion in a specialized unit, the resulting gases are passed into an aqueous solution. The chloride ions in this solution are then separated and quantified by an ion chromatograph with a conductivity detector.High sensitivity and specificity, can detect other halogens simultaneously, high throughput with automation.Higher initial instrument cost.
Lassaigne's Test (Qualitative) The organic compound is fused with sodium metal to convert halogens into sodium halides.[8][9][10][11][12] The resulting extract is acidified and treated with silver nitrate. A white precipitate soluble in ammonia indicates chlorine.[8][9]Simple, rapid qualitative confirmation.Not quantitative, uses hazardous metallic sodium.

For a drug development environment, Ion Chromatography following combustion is the superior method due to its accuracy, precision, and validation-friendly nature.

Experimental Workflow: Chlorine Analysis by Combustion-IC

Caption: Workflow for Chlorine analysis via Combustion-IC.

Alternative & Complementary Techniques: A Broader View

While CHN and Chlorine analysis provide the elemental composition, other techniques are essential for a complete characterization package.

  • Inductively Coupled Plasma (ICP-MS/OES) : These powerful techniques are the standard for determining elemental impurities, not bulk composition.[3][13][14][15] As mandated by regulations like USP General Chapters <232> and <233> and ICH Q3D, ICP-MS can detect and quantify potentially toxic metal residues (e.g., catalysts from synthesis) at parts-per-million (ppm) or parts-per-billion (ppb) levels.[14][16][17] They answer a different, but equally important, question about the sample's safety and quality.

  • Quantitative NMR (qNMR) : qNMR can be used to determine the purity of a substance and can confirm the ratio of the API to its counter-ion by integrating specific, non-overlapping proton signals from both the diazepam molecule and a certified internal standard. This provides powerful stoichiometric information that is orthogonal to elemental analysis.[18]

  • High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula.[19][20] While it doesn't provide percentage composition directly, it serves as a definitive identity test.

Final Assessment: Synthesizing the Data

The ultimate goal is to build a cohesive and defensible analytical data package.

AnalysisPurposeAcceptance Criteria (Typical)
CHN Analysis Confirms C, H, N composition.Experimental values ±0.4% (absolute) of theoretical.
Chlorine Analysis Confirms Cl composition and salt stoichiometry.Experimental value ±0.4% (absolute) of theoretical.
ICP-MS Quantifies elemental impurities.Must meet limits defined in USP <232> / ICH Q3D.[14][17]
qNMR / HRMS Confirms identity and structure.Data consistent with the proposed structure.
Loss on Drying Measures volatile content (e.g., water).Within specified limits (e.g., <0.5%).

References

  • Best practices for sample preparation in elemental analysis. Elementar. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • USP 233 elemental impurities analysis. FILAB. [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu. [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]

  • Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent. [Link]

  • General sample preparation for elemental analysis. Unknown Source. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • Spectroscopic Sample Preparation: Techniques for Accurate Results. Metkon. [Link]

  • Detection of nitrogen, sulphur, chlorine, in organic compounds. BYJU'S. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • Experiment 5; Detection of Elements in Organic Compounds. Unknown Source. [Link]

  • LASSAIGNE'S TEST-NITROGEN-SULFUR-HALOGENS-ORGANIC COMPOUNDS. Adi Chemistry. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Qualitative Analysis of Organic Compounds. askIITians. [Link]

  • The best technique for elemental analysis. Shimadzu. [Link]

  • Lassaigne Test: Principle, Procedure & Identification of Elements. Vedantu. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Regis Technologies. [Link]

  • Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. University of British Columbia. [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

  • Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. PMC. [Link]

  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. University of the Punjab. [Link]

  • Spectrophotometric Determination of Diazepam in Pure Form, Tablets and Ampoules. ResearchGate. [Link]

  • The Influence of Mg on the High-Temperature Chloride Salt Corrosion Behavior of High-Aluminum 310S. MDPI. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.